molecular formula C11H11NS B159263 Thiazole, 5-ethyl-2-phenyl- CAS No. 10045-49-5

Thiazole, 5-ethyl-2-phenyl-

Cat. No.: B159263
CAS No.: 10045-49-5
M. Wt: 189.28 g/mol
InChI Key: QRDONIWIOXKQKB-UHFFFAOYSA-N
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Description

Thiazole, 5-ethyl-2-phenyl-, also known as Thiazole, 5-ethyl-2-phenyl-, is a useful research compound. Its molecular formula is C11H11NS and its molecular weight is 189.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10045-49-5

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

5-ethyl-2-phenyl-1,3-thiazole

InChI

InChI=1S/C11H11NS/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

QRDONIWIOXKQKB-UHFFFAOYSA-N

SMILES

CCC1=CN=C(S1)C2=CC=CC=C2

Canonical SMILES

CCC1=CN=C(S1)C2=CC=CC=C2

Synonyms

5-Ethyl-2-phenylthiazole

Origin of Product

United States

Foundational & Exploratory

Introduction: The Phenylthiazole Scaffold and Its Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-2-phenylthiazole For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a fundamental heterocyclic motif that serves as a cornerstone in medicinal chemistry. When coupled with a phenyl group, the resulting 2-phenylthiazole scaffold becomes a privileged structure, appearing in numerous biologically active agents, including approved antifungal drugs like isavuconazole.[1] Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory effects.[1][2] The specific compound, 5-ethyl-2-phenylthiazole (CAS No. 10045-49-5), represents a key analogue within this class. Understanding its core physicochemical properties is paramount for professionals in drug discovery and development, as these characteristics dictate everything from synthetic feasibility and purity assessment to pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and formulation strategies.[3]

This guide provides a detailed examination of the essential physicochemical properties of 5-ethyl-2-phenylthiazole. As a Senior Application Scientist, the focus extends beyond a mere recitation of data. We will delve into the causality behind experimental choices and present self-validating protocols grounded in authoritative standards. While specific experimental data for this exact molecule is not abundant in publicly available literature, we will leverage data from closely related analogues to provide context and predictive insights, a common and necessary practice in chemical research.

Core Physicochemical Profile

A summary of the key physicochemical properties for 5-ethyl-2-phenylthiazole and its close structural analogues is presented below. These values are critical for initial computational modeling and experimental design.

PropertyValue (5-ethyl-2-phenylthiazole)Context/Analogue DataSignificance in Drug Development
Molecular Formula C₁₁H₁₁NS-Defines elemental composition and molar mass.
Molecular Weight 189.28 g/mol 5-methyl-2-phenylthiazole: 175.25 g/mol [4]Impacts diffusion, membrane transport, and formulation calculations.
Melting Point (°C) Data not available5-ethyl-2-methyl thiazole: 80.00 °C[5]Key indicator of purity and lattice energy; affects solubility and stability.
Boiling Point (°C) Data not available2-ethyl-5-methyl thiazole: 173-174 °C[6]Relevant for purification (distillation) and assessing volatility.
Calculated logP ~3.5 (Predicted)5-methyl-2-phenylthiazole: 3.12[4]Measures lipophilicity; critical for predicting membrane permeability and solubility.
Solubility Predicted to be poorly soluble in water-Affects bioavailability, formulation, and route of administration.

Melting Point and Purity Determination

The melting point of a solid crystalline compound is a robust and fundamental indicator of its purity.[7] A pure substance typically exhibits a sharp melting point range of 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[7] Therefore, an accurate melting point determination is a primary, self-validating check following synthesis and purification.

Authoritative Protocol: Capillary Melting Point Determination

This protocol describes the standard capillary method using a modern digital apparatus like a Mel-Temp or DigiMelt, which offers precise temperature control and observation.[8]

Causality and Rationale: The capillary method ensures uniform and controlled heating of a small, packed sample.[9] A slow heating rate (~2°C/min) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading of the temperatures at which melting begins (first drop of liquid) and completes (all solid has liquefied).[8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the synthesized 5-ethyl-2-phenylthiazole sample is completely dry and finely powdered. Solvent presence will act as an impurity.[10][11]

    • Obtain a glass capillary tube (sealed at one end). Jab the open end into the sample pile to collect a small amount of material.[10]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the bottom. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[8][10] The final packed sample height should be 2-3 mm.[10]

  • Apparatus Setup and Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C/min to get a rough estimate.[7][8]

    • For the accurate measurement, allow the apparatus to cool to at least 20-30°C below the estimated melting point.[8][10]

    • Insert the packed capillary tube into the heating block of the apparatus.[10]

    • Set the heating rate to a slow ramp, typically 1-2°C/minute, starting from a temperature about 10-15°C below the expected melting point.[8]

  • Observation and Recording:

    • Observe the sample through the magnified viewing lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) when the last crystal of the solid melts.

    • The melting point is reported as the range T₁ - T₂.

    • Perform at least two careful determinations to ensure consistency.

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement p1 Dry & Powder Sample p2 Load Capillary Tube (2-3 mm) p1->p2 p3 Pack Solid Densely p2->p3 m1 Insert into Apparatus p3->m1 Transfer m2 Set Start Temp & Slow Ramp Rate (1-2°C/min) m1->m2 m3 Observe & Record T_start & T_end m2->m3 r1 Final Melting Point Range m3->r1 Report as Range

Caption: Workflow for determining melting point via the capillary method.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug development.[3] It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase (typically water or buffer at pH 7.4) at equilibrium.[12][13] For convenience, this is expressed on a logarithmic scale as LogP.

LogP = log₁₀ ([solute]organic / [solute]aqueous)[12]

  • LogP < 0: The compound is predominantly hydrophilic (higher affinity for water).[12][14]

  • LogP = 0: The compound partitions equally between the two phases.[12][14]

  • LogP > 0: The compound is predominantly lipophilic (higher affinity for octanol).[12][14]

A compound's LogP value profoundly influences its absorption, membrane permeability, protein binding, and metabolic stability.[15] According to Lipinski's "Rule of Five," a LogP value of less than 5 is often considered favorable for oral bioavailability.[3] Based on analogues, 5-ethyl-2-phenylthiazole is expected to be a lipophilic compound with a LogP value greater than 3.[4]

Authoritative Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most widely accepted technique for experimental LogP determination.[12] Its accuracy relies on achieving true partition equilibrium and precise measurement of the compound's concentration in each phase.

Causality and Rationale: This method directly measures the partitioning of the solute between two immiscible liquid phases. Pre-saturating the solvents is essential to prevent volume changes during the experiment that would alter concentrations. Using a buffer (pH 7.4) for the aqueous phase mimics physiological conditions. Analysis by a sensitive technique like HPLC is required to accurately quantify the solute, especially when concentrations in one phase are very low.[13]

Step-by-Step Methodology:

  • Solvent Preparation:

    • Prepare a suitable buffer for the aqueous phase (e.g., phosphate buffer, pH 7.4).

    • Saturate the n-octanol by shaking it with the aqueous buffer, then allowing the phases to separate for 24 hours. Discard the aqueous layer.[13]

    • Saturate the aqueous buffer by shaking it with n-octanol, allowing separation for 24 hours. Discard the octanol layer.[13] This ensures the two solvents are in equilibrium before the experiment begins.

  • Partitioning:

    • Accurately weigh the 5-ethyl-2-phenylthiazole and prepare a stock solution in the pre-saturated n-octanol.

    • In a separatory funnel or suitable vessel, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

    • Allow the vessel to stand undisturbed for at least 24 hours to ensure complete phase separation.[13]

  • Analysis:

    • Carefully separate the two phases. Centrifugation can be used to break up any emulsions and ensure a clean separation.

    • Prepare calibration standards of the compound at known concentrations.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Calculation:

    • Calculate the partition coefficient, P, using the measured concentrations: P = C_octanol / C_aqueous.

    • Calculate LogP = log₁₀(P).

Diagram: Shake-Flask LogP Determination Workflow

LogPWorkflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation s1 Saturate n-Octanol with Buffer e1 Dissolve Compound in Octanol Phase s1->e1 s2 Saturate Buffer with n-Octanol s2->e1 e2 Combine Phases & Shake e1->e2 e3 Equilibrate (24h) & Separate Phases e2->e3 a1 Measure Concentration in each Phase (HPLC) e3->a1 a2 Calculate P = [Octanol]/[Aqueous] a1->a2 a3 Calculate LogP a2->a3 r1 LogP Value a3->r1 Final Value

Caption: Workflow for determining LogP via the shake-flask method.

Structural and Spectroscopic Analysis

Confirming the chemical structure and molecular weight of a synthesized compound is a non-negotiable step in chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11] For 5-ethyl-2-phenylthiazole, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the ethyl group, the phenyl group, and the thiazole ring.

Expected ¹H NMR Signals:

  • Ethyl group: A triplet (3H) around 1.3 ppm (CH₃) and a quartet (2H) around 2.8 ppm (CH₂).

  • Phenyl group: A multiplet (5H) in the aromatic region, likely between 7.3-7.9 ppm.

  • Thiazole ring: A singlet (1H) for the proton at the C4 position, likely around 7.5-8.0 ppm.

Authoritative Protocol: NMR Sample Preparation

Causality and Rationale: The sample must be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid large solvent signals that would obscure the analyte's peaks.[16][17] The concentration must be sufficient to obtain a good signal-to-noise ratio in a reasonable time, typically 10-20 mg/mL for ¹H NMR.[16] Using clean, high-quality NMR tubes is critical to avoid signal broadening and shimming problems.[16][17]

Step-by-Step Methodology:

  • Sample Weighing: Weigh approximately 10-20 mg of pure, dry 5-ethyl-2-phenylthiazole for a standard ¹H and ¹³C NMR analysis.[16][17]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • Dissolution: Place the sample in a small, clean vial. Add approximately 0.5-0.6 mL of the deuterated solvent.[16] Vortex or gently warm the vial if necessary to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[17]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for insertion into the NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which provides strong evidence for its elemental formula. For 5-ethyl-2-phenylthiazole (C₁₁H₁₁NS), the expected exact mass is approximately 189.06 Da. The mass spectrum would show a molecular ion peak (M⁺) at this m/z value, confirming the compound's identity. Further fragmentation patterns can also provide structural information.

References

  • University of Colorado Boulder. (n.d.).
  • University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Department of Chemistry.
  • Chemistry LibreTexts. (2025). 4.
  • Westlab Canada. (2023). Measuring the Melting Point.
  • SSERC. (n.d.).
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • Kubik, Ł., et al. (2024).
  • Georgia Institute of Technology. (2023).
  • Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • PubChem. (n.d.). Ethyl 5-phenylthiazole-2-carboxylate.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • JEOL USA Inc. (n.d.). NMR Basics for the absolute novice.
  • Le, T. T., et al. (2023).
  • Hou, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
  • inChemistry. (2021). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. American Chemical Society.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
  • Jisha S P. (2023). Synthesis of 5-Heteroyl-4- Phenylthiazole. IOSR Journal of Applied Chemistry, 16(1), 43-45.
  • Mabkhot, Y., et al. (n.d.). Synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). 5-Ethyl-2-phenylthiazole CAS#: 10045-49-5.
  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl thiazole, 19961-52-5.
  • Asim, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • NIST. (n.d.). Thiazole, 5-ethyl-2-methyl-. NIST Chemistry WebBook.
  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
  • Evren, A. E., et al. (2020). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • SpectraBase. (n.d.). 4-Ethyl-2-phenylthiazole.
  • ChemScene. (n.d.). 5-Methyl-2-phenylthiazole.
  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiazole, 19961-53-6.
  • Munde, A. V., et al. (n.d.). 1H-NMR Spectrum of (phenyl((5-phenylthiazol-2-yl)amino)methyl)naphthalen-2-ol (7a).

Sources

The Pharmacophore Architect: A Technical Guide to 2-Phenylthiazole SAR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenylthiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its bioisosteric relationship with pyridine and benzene, offering a unique balance of


-

stacking capability, hydrogen bond acceptance (via N3), and metabolic stability.

This guide moves beyond generic descriptions to analyze the Structure-Activity Relationship (SAR) of this scaffold across two distinct therapeutic axes: Antimicrobial (targeting cell wall/membrane integrity) and Anticancer (targeting tubulin polymerization) . We provide validated synthetic protocols and decision-making frameworks to accelerate lead optimization.

The Scaffold Architecture

To manipulate the 2-phenylthiazole core effectively, one must understand its electronic and steric zones. The scaffold is not a monolith; it is a tripartite system comprising the Phenyl Ring (Zone A), the Thiazole Core (Zone B), and the C4/C5 Substituents (Zone C).

Diagram 1: The Pharmacophore Map

This diagram visualizes the functional zones and their specific contributions to binding affinity.

G Core Thiazole Core (Zone B) (H-Bond Acceptor, pi-linker) Sub4 C4 Position (Zone C) (Steric Bulk/Target Specificity) Core->Sub4 C4 Vector Sub5 C5 Position (Solubility/Auxiliary Binding) Core->Sub5 C5 Vector Phenyl 2-Phenyl Ring (Zone A) (Lipophilicity & Electronics) Phenyl->Core C2 Linkage EWG EWG (F, Cl, NO2) Enhances Antimicrobial Potency EWG->Phenyl Trimethoxy 3,4,5-Trimethoxy aryl Critical for Tubulin Binding Trimethoxy->Sub4

Figure 1: Pharmacophore segmentation of the 2-phenylthiazole scaffold. Zone A modulates electronic properties; Zone C dictates target selectivity.

Synthetic Pathway: The Hantzsch Protocol

The Hantzsch Thiazole Synthesis remains the gold standard for generating this scaffold due to its reliability and tolerance for diverse functional groups. It involves the condensation of an ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


-haloketone with a thioamide.[1][2][3]
Mechanism of Action[5][6]
  • 
     Attack:  Sulfur of the thioamide attacks the 
    
    
    
    -carbon of the haloketone.[1]
  • Cyclization: Nitrogen attacks the carbonyl carbon.[1][3]

  • Dehydration: Loss of water drives aromatization.

Diagram 2: Synthetic Workflow

Hantzsch Start Reactants: 2-Bromoacetophenone + Thioamide Step1 Step 1: Reflux in Ethanol/MeOH (1-2 Hours) Start->Step1 Intermediate Intermediate: Hydroxythiazoline Step1->Intermediate S-Alkylation & Cyclization Step2 Step 2: Dehydration (-H2O) Intermediate->Step2 End Final Product: 2-Phenylthiazole Derivative Step2->End Aromatization

Figure 2: Step-wise logic of the Hantzsch synthesis. Note that microwave irradiation can reduce Step 1 to minutes.

Therapeutic Area 1: Antimicrobial Activity

Target: Bacterial Cell Wall / DNA Gyrase Key Insight: Lipophilicity drives membrane permeation.

In antimicrobial applications, the 2-phenylthiazole moiety often acts by disrupting bacterial membranes or inhibiting DNA gyrase. The SAR data indicates a strong correlation between the electron density on the phenyl ring and inhibitory concentration (MIC).

SAR Rules for Antimicrobials:
  • Zone A (Phenyl): Introduction of Electron-Withdrawing Groups (EWGs) such as -Cl, -F, or -NO2 at the para position significantly enhances potency against Gram-positive bacteria (e.g., S. aureus). This increases the lipophilicity (

    
    ) and metabolic stability.
    
  • Zone C (C4 Position): Unlike anticancer agents, bulky groups here can decrease potency. Small alkyl chains or simple aryls are preferred to maintain a compact profile for bacterial cell wall penetration.

Data Table: Substituent Effects on S. aureus (MRSA)

Data synthesized from recent comparative studies [1][5].

Compound IDR (Phenyl-C4)R' (Thiazole-C4)MIC (

g/mL)
Interpretation
PT-1 HMethyl>64Baseline activity is low.
PT-2 Cl Methyl8EWG increases potency 8x.
PT-3 NO2 Methyl4Strong EWG maximizes activity.
PT-4 HPhenyl 32Bulky C4 group reduces bacterial uptake.

Therapeutic Area 2: Anticancer (Tubulin Inhibition)

Target: Colchicine Binding Site of Tubulin Key Insight: Steric bulk and specific methoxy patterns are non-negotiable.

2-phenylthiazoles are potent bioisosteres of Combretastatin A-4 (CA-4), a vascular disrupting agent. The mechanism involves binding to the colchicine site of tubulin, preventing polymerization and arresting the cell cycle in the G2/M phase.

SAR Rules for Tubulin Inhibitors:
  • Zone C (C4 Position - Critical): The "Magic Bullet" for tubulin binding is the 3,4,5-trimethoxyphenyl moiety attached at the C4 position of the thiazole. This motif mimics the A-ring of colchicine.

  • Zone A (Phenyl): Unlike antimicrobials, the 2-phenyl ring here tolerates electron-donating groups (e.g., -OMe, -NH2).

  • Linker: The thiazole ring restricts the rotation between the two aryl systems, locking the molecule in a bioactive cis-like conformation.

Diagram 3: SAR Decision Tree

DecisionTree Root Start: 2-Phenylthiazole Core Target Select Biological Target Root->Target Bact Target: Bacteria (MRSA) Target->Bact Cancer Target: Tubulin (Cancer) Target->Cancer BactAction Action: Add EWG on Phenyl (Cl, F) Keep Thiazole C4 Small Bact->BactAction CancerAction Action: Add 3,4,5-Trimethoxy aryl at C4 mimic Combretastatin A-4 Cancer->CancerAction

Figure 3: Strategic divergence in SAR optimization based on therapeutic intent.

Experimental Protocols

Protocol A: General Synthesis of 2,4-Disubstituted Thiazoles

Validation: Yields typically 75-95%. Purity >98% after recrystallization.

  • Reagents: Combine 2-bromoacetophenone (1.0 equiv) and the appropriate thioamide (1.1 equiv) in absolute ethanol (5 mL per mmol).

  • Reaction: Heat to reflux (approx. 78°C) with magnetic stirring. Monitor via TLC (Mobile phase: Hexane:EtOAc 4:1). Reaction is usually complete in 2–4 hours.

    • Note: For microwave synthesis, irradiate at 300W, 80°C for 5–10 minutes [2].

  • Workup: Cool the mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.[3]

  • Neutralization: Pour the reaction mixture into ice-cold aqueous ammonia (10%) or

    
     solution.
    
  • Isolation: Filter the resulting solid precipitate. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from hot ethanol or EtOH/DMF mixtures to obtain the pure free base.

Protocol B: In Vitro Tubulin Polymerization Assay

Purpose: To verify if the synthesized derivative acts via the predicted mechanism.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

  • Incubation: Mix porcine brain tubulin (2 mg/mL) with the test compound (at

    
     concentration) in PEM buffer (80 mM PIPES, 2 mM 
    
    
    
    , 0.5 mM EGTA, pH 6.9) containing 10
    
    
    M fluorescent reporter (DAPI) and 1 mM GTP.
  • Measurement: Monitor fluorescence enhancement (Ex 360 nm / Em 420 nm) at 37°C for 60 minutes using a kinetic plate reader.

  • Analysis: Compare the

    
     of the polymerization curve against a vehicle control (DMSO) and a positive control (Combretastatin A-4). A flattening of the curve indicates inhibition [3].
    

References

  • Li, K., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.[4] Link

  • BenchChem Protocols. (2025). Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives.Link

  • El-Abd, et al. (2022).[5] Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Link

  • Kumbhare, R. M., et al. (2012).[6] Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents.[6] Bioorganic & Medicinal Chemistry Letters.[6] Link

  • Mihai, D. P., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles. International Journal of Molecular Sciences. Link

Sources

discovery and history of 5-ethyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application history of 5-ethyl-2-phenylthiazole (CAS 10045-49-5). This document is structured for researchers and drug development professionals, moving beyond basic definitions to explore the compound's role as a critical intermediate in photochromic materials and medicinal chemistry.

From Hantzsch Origins to Modern Photochromic Architectures

Executive Summary & Chemical Identity

5-Ethyl-2-phenylthiazole is a disubstituted heterocyclic compound belonging to the thiazole class.[1][2][3][4][5][6] Unlike simple alkyl-thiazoles often associated with flavor chemistry (e.g., roasted nut aromas), this specific derivative serves as a robust, lipophilic scaffold in two high-value sectors: molecular switches (materials science) and fragment-based drug discovery (medicinal chemistry) .

Its structural significance lies in the specific substitution pattern:

  • C2-Phenyl: Provides conjugation and aromatic stability, enhancing π-π stacking interactions in crystal lattices and biological binding pockets.

  • C5-Ethyl: Introduces steric bulk and lipophilicity without the electronic deactivation associated with electron-withdrawing groups, crucial for modulating the rotation barriers in photochromic systems.

PropertyData
CAS Number 10045-49-5
Molecular Formula C₁₁H₁₁NS
Molecular Weight 189.28 g/mol
Appearance Pale yellow liquid or low-melting solid
Melting Point 36–39 °C
Boiling Point ~150 °C (at reduced pressure)
Key Precursors Thiobenzamide, 2-Bromobutanal
Historical Evolution & Discovery Context

The "discovery" of 5-ethyl-2-phenylthiazole is not marked by a single serendipitous event but rather the systematic application of the Hantzsch Thiazole Synthesis (established by Arthur Hantzsch in 1887) to create tailored aromatic systems.

  • Late 19th Century (Foundational Era): The general method for synthesizing thiazoles via the condensation of α-halo ketones/aldehydes with thioamides was established.

  • Mid-20th Century (Characterization): 5-ethyl-2-phenylthiazole appeared in chemical literature primarily as a model substrate to study electrophilic substitution on the thiazole ring. Researchers utilized it to determine reaction kinetics, confirming that the C5 position (if unsubstituted) is the most reactive, but with an ethyl group already at C5, the chemistry shifts to the C4 position.

  • Late 20th/Early 21st Century (The "Switch" Era): The compound gained prominence with the rise of diarylethene photochromic materials . Research groups (notably in Japan, e.g., Irie et al.) identified that 2,5-disubstituted thiazoles were ideal "arms" for photo-switching molecules. The 5-ethyl group was specifically chosen to prevent irreversible side reactions (like oxidation) that occur with hydrogen-substituted carbons, thereby improving the fatigue resistance of the optical switch.

Technical Synthesis: The Hantzsch Protocol

The most authoritative and scalable synthesis involves the condensation of thiobenzamide and 2-bromobutanal . This route is preferred over metal-catalyzed cross-couplings for its atom economy and lack of expensive palladium catalysts.

3.1. Reaction Mechanism

The reaction proceeds through a stepwise condensation-cyclization sequence:

  • S-Alkylation: The sulfur atom of thiobenzamide performs a nucleophilic attack on the α-carbon of 2-bromobutanal, displacing the bromide.

  • Cyclization: The nitrogen lone pair attacks the carbonyl carbon, closing the ring to form a hydroxy-thiazoline intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the aromatic thiazole ring.

3.2. Experimental Protocol (Standardized)

Note: This protocol is a synthesis of field-proven methodologies adapted for high purity.

Reagents:

  • Thiobenzamide (1.0 eq)

  • 2-Bromobutanal (1.0 eq)

  • Solvent: Ethanol (EtOH) or Toluene

  • Base (Optional): Pyridine or Na₂CO₃ (to neutralize HBr byproduct)

Step-by-Step Workflow:

  • Preparation: Dissolve Thiobenzamide (e.g., 26 mmol) in anhydrous Ethanol (or Toluene for higher reflux temp) under an inert atmosphere (N₂ or Ar).

  • Addition: Add 2-Bromobutanal dropwise to the stirring solution. Critical: The reaction is exothermic; control addition rate to maintain gentle reflux or keep temp < 60°C initially.

  • Reflux: Heat the mixture to reflux (80–110°C depending on solvent) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of thiobenzamide.

  • Workup: Evaporate solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

3.3. Visualization of Synthesis Pathway

HantzschSynthesis Start1 Thiobenzamide (Nucleophile) Inter1 S-Alkylated Intermediate Start1->Inter1 SN2 Attack (EtOH, Reflux) Start2 2-Bromobutanal (Electrophile) Start2->Inter1 SN2 Attack (EtOH, Reflux) Inter2 Hydroxy-thiazoline (Cyclized) Inter1->Inter2 Intramolecular Cyclization Product 5-Ethyl-2-phenylthiazole (Aromatic) Inter2->Product Dehydration (-H₂O) Byprod H₂O + HBr Inter2->Byprod

Figure 1: The Hantzsch Thiazole Synthesis pathway for 5-ethyl-2-phenylthiazole, highlighting the critical dehydration step that establishes aromaticity.

Application: The Photochromic "Building Block"

The most sophisticated application of 5-ethyl-2-phenylthiazole is as a precursor for Diarylbenzenes (DABs) . These molecules act as light-activated switches.

The Logic: To create a functional switch, two thiazole rings are attached to a central benzene bridge.

  • Functionalization: 5-Ethyl-2-phenylthiazole is brominated at the C4 position (the only remaining open site on the ring) to form 4-bromo-5-ethyl-2-phenylthiazole .

  • Coupling: This brominated intermediate is coupled (via Suzuki-Miyaura or lithiation/boronate chemistry) to a central 1,2-dihalobenzene scaffold.

  • The Switch:

    • Open Form (Colorless): The rings are free to rotate.

    • Closed Form (Colored): UV light triggers a 6π-electrocyclization, forming a bond between the two thiazole rings. The ethyl group at C5 is critical here—it prevents the "closed" form from degrading (oxidizing) to a stable aromatized form, ensuring the switch is reversible .

4.1. Visualization of Photo-Switching Logic

Photochromism Precursor 5-Ethyl-2-phenylthiazole Brominated 4-Bromo-5-ethyl-2-phenylthiazole (Activated Intermediate) Precursor->Brominated NBS / CH₂Cl₂ DAB_Open Diarylbenzene (Open Form) Colorless / Flexible Brominated->DAB_Open Suzuki Coupling (Pd Catalyst) DAB_Closed Diarylbenzene (Closed Form) Colored / Rigid DAB_Open->DAB_Closed UV Light (λ=300-400nm) 6π-Electrocyclization DAB_Closed->DAB_Open Visible Light (>450nm) Cycloreversion

Figure 2: The workflow from the 5-ethyl-2-phenylthiazole building block to a functional photochromic molecular switch.

Medicinal Chemistry: A Privileged Fragment

In drug discovery, 5-ethyl-2-phenylthiazole is valued not as a standalone drug, but as a "privileged fragment" for Structure-Activity Relationship (SAR) studies.

  • Lipophilicity Tuning: The C5-ethyl group increases logP (lipophilicity), improving membrane permeability compared to methyl analogs, without the metabolic liability of longer alkyl chains (which are prone to ω-oxidation).

  • Kinase Inhibition: Derivatives of this scaffold appear in inhibitors for Src family kinases and BET bromodomains . The nitrogen in the thiazole ring often serves as a hydrogen bond acceptor in the ATP-binding pocket of enzymes.

Comparative Fragment Data:

Fragment VariationClogP (Est.)Metabolic Stability RiskPrimary Utility
2-Phenylthiazole~2.5Low (C5 oxidation prone)Baseline Scaffold
5-Ethyl-2-phenylthiazole ~3.4 Medium (Steric protection at C5) Optimized Lead
5-tert-Butyl-2-phenylthiazole~4.1High (Too lipophilic)Solubility Probes
References
  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry).

  • Irie, M., et al. (2014). "Rational design of photochromic diarylbenzene with both high photoreactivity and fast thermal back reactivity." Journal of Organic Chemistry / i-repository. 7 (Key application in photochromism).

  • EvitaChem. (2024). "Thiazole, 5-ethyl-2-phenyl- Product Data and Synthesis." EvitaChem Catalog. 8 (Physical properties and industrial synthesis).

  • AmBeed. (2024). "Chemical Catalog: 5-Ethyl-2-phenylthiazole and Derivatives." AmBeed Database. 9[4] (Precursor availability and related analogs).[1][2][3][5][10][11]

Sources

An In-depth Technical Guide to 5-ethyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-ethyl-2-phenylthiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, potential biological activities, and safety considerations. This document is designed to be a valuable resource for professionals engaged in the exploration and utilization of novel thiazole derivatives.

Core Identifiers and Chemical Identity

5-ethyl-2-phenylthiazole is an aromatic heterocyclic compound featuring a central thiazole ring substituted with an ethyl group at the 5-position and a phenyl group at the 2-position.

IdentifierValue
CAS Number 10045-49-5
IUPAC Name 5-ethyl-2-phenyl-1,3-thiazole
Molecular Formula C₁₁H₁₁NS
Molecular Weight 189.28 g/mol
Canonical SMILES CCC1=CN=C(S1)C2=CC=CC=C2
InChI Key QRDONIWIOXKQKB-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physicochemical properties of 5-ethyl-2-phenylthiazole is crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Appearance Pale yellow liquid or solid[1]
Melting Point 36-39 °C[1]
Boiling Point ~150 °C[1]
Density ~1.188 g/cm³[1]
Solubility Soluble in organic solvents like ethanol; limited solubility in water.[1]
Stability Generally stable under normal conditions. May decompose under extreme heat or in the presence of strong oxidizing agents.[1]

Synthesis of 5-ethyl-2-phenylthiazole: The Hantzsch Thiazole Synthesis

The most prevalent and versatile method for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Rudolf Hantzsch in 1887.[2] This reaction involves the condensation of an α-haloketone with a thioamide.[2] The driving force of this reaction is the formation of a stable aromatic thiazole ring.

For the synthesis of 5-ethyl-2-phenylthiazole, the logical precursors would be an α-haloketone bearing an ethyl group and thiobenzamide.

Hantzsch_Synthesis reagents α-Halo-ketone (e.g., 1-bromo-2-butanone) + Thiobenzamide intermediate Thiazoline Intermediate reagents->intermediate Nucleophilic Attack & Cyclization product 5-ethyl-2-phenylthiazole intermediate->product Dehydration (Aromatization)

Caption: Generalized Hantzsch synthesis pathway for 5-ethyl-2-phenylthiazole.

Experimental Protocol: A Representative Hantzsch Synthesis

Objective: To synthesize 5-ethyl-2-phenylthiazole via the Hantzsch reaction.

Materials:

  • 1-bromo-2-butanone

  • Thiobenzamide

  • Ethanol (or a similar suitable solvent)

  • Sodium bicarbonate (or another mild base for neutralization)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add an equimolar amount of 1-bromo-2-butanone dropwise at room temperature. The causality here is to control the initial exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 5-ethyl-2-phenylthiazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The obtained data should be consistent with the expected structure of 5-ethyl-2-phenylthiazole.

Potential Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[3] Phenylthiazole derivatives, in particular, have garnered significant interest due to their diverse biological activities.

Biological_Activities parent Phenylthiazole Scaffold antifungal Antifungal Activity (CYP51 Inhibition) parent->antifungal anticancer Anticancer Activity parent->anticancer anti_inflammatory Anti-inflammatory Activity parent->anti_inflammatory other Other Potential Activities parent->other

Caption: Biological activities associated with the phenylthiazole scaffold.

Antifungal Activity

A significant area of research for phenylthiazole derivatives is in the development of novel antifungal agents.[4][5] Many of these compounds function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a crucial component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][6] The antifungal drugs isavuconazole and fosravuconazole, which contain a phenylthiazole structure, are notable examples.[4] While specific studies on 5-ethyl-2-phenylthiazole are limited, its structural similarity to known CYP51 inhibitors suggests it could be a promising candidate for further investigation in this area.[4][6]

Anticancer Activity

Thiazole-containing compounds have also shown promise as anticancer agents.[7] For instance, derivatives of 4-methyl-2-phenylthiazole have been synthesized and evaluated for their in vitro activity against various cancer cell lines.[8] The mechanism of action often involves the induction of apoptosis.[9] The presence of the phenylthiazole core in 5-ethyl-2-phenylthiazole makes it a molecule of interest for screening in anticancer drug discovery programs.

Anti-inflammatory and Analgesic Activities

Research has also explored the potential of phenylthiazole derivatives as anti-inflammatory and analgesic agents.[8] Certain 5-methyl-2-phenylthiazole derivatives have exhibited significant anti-inflammatory and analgesic properties in animal models, with low ulcerogenic effects compared to standard drugs.[8] This suggests that 5-ethyl-2-phenylthiazole could also be investigated for similar activities.

Analytical Characterization

The structural elucidation of 5-ethyl-2-phenylthiazole relies on a combination of spectroscopic techniques. While a dedicated full spectral analysis for this specific compound is not available in the provided search results, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the phenyl group (multiplets in the aromatic region), and a singlet for the proton on the thiazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethyl group, the phenyl group, and the thiazole ring. The chemical shifts of the thiazole ring carbons are particularly informative for confirming the substitution pattern.[9]

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. For 5-ethyl-2-phenylthiazole (C₁₁H₁₁NS), the expected molecular ion peak [M]⁺ would be at m/z 189.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the aromatic rings, and vibrations associated with the thiazole ring.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-ethyl-2-phenylthiazole is not available, general safety precautions for handling thiazole derivatives should be followed. Based on the SDS for related compounds, the following GHS classifications and precautionary statements may be relevant.[10][11]

Potential GHS Hazard Classifications (based on related compounds):

  • Acute toxicity, oral

  • Skin corrosion/irritation

  • Serious eye damage/eye irritation

  • Specific target organ toxicity — single exposure (respiratory system)

Recommended Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult a comprehensive and specific Safety Data Sheet for 5-ethyl-2-phenylthiazole before handling and to perform a thorough risk assessment for any experimental work.

Conclusion

5-ethyl-2-phenylthiazole is a readily synthesizable heterocyclic compound with a chemical scaffold that is prevalent in many biologically active molecules. Its potential as a building block for the development of new antifungal, anticancer, and anti-inflammatory agents makes it a compound of significant interest for researchers in drug discovery. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, offering a starting point for further investigation and innovation in the field of medicinal chemistry.

References

  • Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
  • PubChem. (n.d.). Ethyl 5-phenylthiazole-2-carboxylate. Retrieved February 10, 2026, from [Link]

  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.).
  • Guo, J., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules.
  • Mabkhot, Y., et al. (n.d.). Synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)
  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl thiazole, 19961-52-5. Retrieved February 10, 2026, from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • ResearchGate. (2012).
  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • MDPI. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Molecules.
  • Sigma-Aldrich. (2025).
  • Cayman Chemical. (2021).
  • NIST. (n.d.). Thiazole, 5-ethyl-2-methyl-.
  • Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycin
  • BenchChem. (2025).
  • Supplementary Material FTIR, 1H and 13C NMR spectra of the synthesized compounds (5a-d). (n.d.).
  • BenchChem. (n.d.).
  • Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
  • Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 2-Phenylthiazole. Retrieved February 10, 2026, from [Link]

  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved February 10, 2026, from [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR Spectrum of (phenyl((5-phenylthiazol-2-yl)amino)methyl)naphthalen-2-ol (7a).
  • Synthesis of some new 5- substituted of. (n.d.). JOCPR.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • Semantic Scholar. (2017).
  • ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand.
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Sources

Technical Guide: Solubility Profile and Solvent Selection for 5-Ethyl-2-phenylthiazole

[1]

Executive Summary

Thiazole, 5-ethyl-2-phenyl- (CAS: 10045-49-5 ) is a lipophilic heterocyclic compound widely utilized as a flavoring agent and a scaffold in medicinal chemistry.[1][2][3] Its physicochemical behavior is defined by its low melting point (36–39 °C) and significant lipophilicity, necessitating specific handling protocols during solvation.[1]

This guide provides a technical analysis of its solubility across solvent classes, offering rationales for solvent selection in synthesis, extraction, and analytical applications.[1] Where specific literature values are absent, predictive models and structural analogies to 2-phenylthiazole derivatives are synthesized to provide actionable insights.[1]

Physicochemical Basis of Solubility[1]

Understanding the molecular architecture of 5-ethyl-2-phenylthiazole is prerequisite to predicting its interaction with solvents.[1]

Structural Analysis[1]
  • Core Scaffold: The 1,3-thiazole ring is aromatic and electron-deficient, acting as a weak hydrogen bond acceptor (via N3) but lacking hydrogen bond donors.[1]

  • Substituents:

    • C2-Phenyl Group: Increases planarity and lipophilicity, facilitating

      
      -
      
      
      stacking interactions.[1] This significantly reduces water solubility compared to unsubstituted thiazole.[1]
    • C5-Ethyl Group: Adds steric bulk and hydrophobic character, further increasing the partition coefficient (LogP).[1]

  • Physical State: With a melting point of 36–39 °C , the compound exists at the solid-liquid phase boundary under standard laboratory conditions.[1] This "low-melting solid" behavior implies that gentle heating is often required to ensure homogeneity before volumetric sampling.[1]

Predicted Solubility Parameters

Based on Group Contribution Methods and analog data (e.g., 2-phenylthiazole, 4-methyl-2-phenylthiazole):

  • LogP (Octanol/Water): Estimated ~3.0 – 3.2.[1]

  • Polar Surface Area (PSA): ~41 Ų (dominated by the thiazole nitrogen and sulfur).[1]

  • Solubility Classification: Lipophilic / Hydrophobic.[1]

Solubility Profile in Organic Solvents[1]

The following data synthesizes experimental observations from synthesis literature and chemical safety data.

Table 1: Solubility Matrix
Solvent ClassSolventSolubility RatingMechanistic RationaleApplication
Polar Protic Water Insoluble (< 0.1 mg/mL)High hydrophobic penalty; lack of H-bond donors.[1]Aqueous workup (waste phase).[1]
Ethanol SolubleDipole interactions and moderate lipophilicity match.[1]Recrystallization (cooling yields crystals).[1]
Methanol SolubleSimilar to ethanol but higher polarity may reduce solubility slightly at low temps.[1]HPLC mobile phase.
Polar Aprotic DMSO Highly Soluble (> 50 mg/mL)Strong dipole-dipole interactions; disrupts

-stacking.[1]
Stock solutions for bio-assays.[1]
DMF Highly SolubleExcellent solvation of aromatic heterocycles.[1]Reaction solvent (e.g., nucleophilic substitutions).[1][4][5]
Acetonitrile SolubleModerate polarity; good miscibility.[1]HPLC; Crystallization cosolvent.[1]
Non-Polar Ethyl Acetate Highly Soluble"Like dissolves like"; matches ester/heterocycle polarity.[1]Liquid-Liquid Extraction (LLE).[1]
Dichloromethane Highly SolubleExcellent solvent for aromatic organics.[1]Reaction solvent; chromatography load.[1]
Toluene Soluble

-

interactions with the phenyl ring.[1]
High-temp reactions; azeotropic drying.[1]
Hexane/Heptane Moderately SolubleSoluble at RT; solubility drops significantly upon cooling.[1]Antisolvent for precipitation.[1]

Critical Insight: The solubility in hexane is temperature-dependent.[1] While the ethyl group aids solubility, the rigid phenyl-thiazole core can lead to precipitation in cold alkanes, making hexane/ethyl acetate mixtures ideal for column chromatography.[1]

Experimental Protocols

Since batch-specific purity affects solubility limits, researchers must validate solubility empirically.[1]

Protocol A: Visual Solubility Screening (Qualitative)

Objective: Rapidly determine if a solvent is suitable for synthesis or extraction.[1]

  • Preparation: If the compound is solid (stored at 4°C), warm the vial to 45°C to melt it. Vortex to ensure homogeneity.[1]

  • Weighing: Dispense 10 mg of 5-ethyl-2-phenylthiazole into a 1.5 mL clear GC vial.

  • Solvent Addition: Add 100 µL of the target solvent (Concentration = 100 mg/mL).[1]

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Highly Soluble.[1]

    • Cloudy/Particulates:[1] Saturation reached or insoluble.[1]

  • Dilution (if cloudy): Add solvent in 100 µL increments until clear or volume reaches 1 mL (< 10 mg/mL).

Protocol B: Gravimetric Solubility Determination (Quantitative)

Objective: Define precise saturation limits for formulation.

  • Saturation: Add excess compound to 2 mL of solvent in a sealed vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Evaporation: Transfer 1.0 mL of filtrate to a pre-weighed weighing dish. Evaporate solvent (vacuum oven or nitrogen stream).[1]

  • Calculation:

    
    
    

Decision Frameworks & Visualization

Diagram 1: Solubility Screening Workflow

This workflow ensures consistent decision-making when handling the compound for the first time.[1]

SolubilityWorkflowStartStart: 10 mg CompoundAddSolventAdd 100 µL Solvent(Target: 100 mg/mL)Start->AddSolventVortexVortex & Sonicate(30 sec)AddSolvent->VortexCheckVisual InspectionVortex->CheckVortex->CheckClearClear SolutionCheck->ClearYesCloudyCloudy / PrecipitateCheck->CloudyNoResultHighHigh Solubility(>100 mg/mL)Clear->ResultHighHeatHeat to 40°C(Check for temp dependence)Cloudy->HeatDiluteAdd 100 µL SolventDilute->VortexHeat->CheckDissolves?Heat->DiluteStill Cloudy?ResultModModerate Solubility(<100 mg/mL)

Caption: Step-by-step workflow for qualitative solubility assessment to determine solvent suitability.

Diagram 2: Solvent Selection Decision Tree

Rationalizing solvent choice based on the experimental goal.

SolventSelectionGoalPrimary ApplicationSynthesisChemical SynthesisGoal->SynthesisExtractionExtraction / WorkupGoal->ExtractionAnalysisAnalysis (HPLC/GC)Goal->AnalysisReactionTypeReaction Type?Synthesis->ReactionTypeWorkupAqueous Partition?Extraction->WorkupHPLCReversed Phase(Use MeOH/ACN)Analysis->HPLCHighTempHigh Temp / Non-Polar(Use Toluene)ReactionType->HighTempRefluxNucleophilicNucleophilic Sub.(Use DMF/DMSO)ReactionType->NucleophilicS_NArLLELiquid-Liquid Ext.(Use Ethyl Acetate)Workup->LLEPartitioningCrystRecrystallization(Use Ethanol/Water)Workup->CrystPurification

Caption: Decision matrix for selecting the optimal solvent based on the intended experimental outcome.

Applications and Handling

Synthesis and Reaction Optimization

In synthetic pathways (e.g., Hantzsch thiazole synthesis), Ethanol is the solvent of choice for the cyclization step due to the solubility of the thioamide precursors and the product's ability to precipitate upon cooling or water addition.[1] For subsequent functionalization (e.g., bromination of the ethyl group), non-polar solvents like CCl₄ or DCM are preferred to avoid side reactions.[1]

Extraction and Purification[1]
  • Liquid-Liquid Extraction: The partition coefficient (LogP ~3) favors the organic phase.[1] Ethyl Acetate is recommended over Diethyl Ether due to higher boiling point and safety profile.[1]

  • Chromatography: 5-Ethyl-2-phenylthiazole moves readily on silica gel.[1] A gradient of Hexane:Ethyl Acetate (9:1 to 4:1) is typically effective for purification.[1]

Storage and Stability

Store the compound neat at 2–8 °C . If prepared as a stock solution in DMSO , it is stable at -20°C for months.[1] Avoid storing in alcohols for extended periods if trace acids are present, to prevent potential transesterification of any associated ester impurities (though less relevant for the alkyl thiazole itself).[1]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Thiazole Derivatives.[1] (General reference for thiazole physicochemical properties). Retrieved from [Link]

Technical Guide: Preliminary Bioactivity Screening of 5-Ethyl-2-Phenylthiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

The Thiazole Privilege

In the landscape of medicinal chemistry, 5-ethyl-2-phenylthiazole represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. The thiazole ring serves as a bioisostere for pyridine or imidazole, offering unique hydrogen-bonding capabilities and π-π stacking potential via the phenyl ring at the C2 position.

The specific substitution pattern—an ethyl group at C5 and a phenyl group at C2 —creates a distinct lipophilic profile. This structure is not merely a passive linker but an active pharmacophore often associated with:

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis (Undecaprenyl diphosphate phosphatase inhibition) and fungal membrane ergosterol synthesis (CYP51 inhibition).

  • Anticancer Potential: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and induction of caspase-mediated apoptosis.

Physicochemical Profiling (The "Pre-Screen")

Before wet-lab screening, the compound's properties dictate the assay conditions.

  • LogP (Estimated): ~3.5 – 4.2. Implication: High lipophilicity. Requires DMSO concentrations >0.1% for solubility, but <1% to avoid assay interference.

  • Molecular Weight: ~189.28 g/mol (Core). Implication: Fragment-like; likely requires decoration for high-affinity binding but excellent for initial hit identification.

Part 2: In Silico Target Prediction & Docking

Objective: Narrow down the biological space to save reagents and time. Protocol:

  • Target Selection: Based on the 2-phenylthiazole core, prioritize Lanosterol 14α-demethylase (CYP51) (fungal) and PTP1B (metabolic/cancer).

  • Docking Setup:

    • Ligand Preparation: Energy minimize 5-ethyl-2-phenylthiazole using MMFF94 force field.

    • Grid Generation: Focus on the heme-binding pocket of CYP51 (PDB ID: 5V5Z).

    • Scoring: Look for π-stacking interactions between the C2-phenyl ring and Tyr/Phe residues in the active site.

Part 3: In Vitro Screening Protocols

Module A: Antimicrobial & Antifungal Profiling

Rationale: Thiazoles are historically potent against MRSA and Candida species. The 5-ethyl group assists in penetrating the lipid-rich bacterial cell wall.

Experiment 1: Minimum Inhibitory Concentration (MIC) Assay

Methodology: Broth Microdilution (CLSI Standards).

  • Preparation: Dissolve 5-ethyl-2-phenylthiazole in 100% DMSO to 10 mg/mL stock.

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final test range: 0.5 µg/mL – 64 µg/mL.

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213, C. albicans ATCC 90028) to

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 35°C (bacteria) or 24–48 hours (fungi).

  • Readout: The lowest concentration with no visible growth is the MIC.

Data Table: Expected Reference Values (Validation Controls)

Compound Organism Target MIC (µg/mL) Mechanism Check
Vancomycin S. aureus (MRSA) 0.5 – 2.0 Cell Wall Synthesis
Fluconazole C. albicans 0.25 – 1.0 CYP51 Inhibition

| 5-Ethyl-2-phenylthiazole | S. aureus | TBD (Target < 8.0) | Unknown/Mixed |

Experiment 2: Time-Kill Kinetics

Rationale: Distinguishes between bacteriostatic (growth inhibiting) and bactericidal (killing) activity.

  • Protocol: Inoculate bacteria at

    
     MIC. Aliquot at 0, 2, 4, 8, and 24 hours. Plate on agar and count colonies.
    
  • Success Metric:

    
     reduction in CFU/mL indicates bactericidal activity.
    
Module B: Cytotoxicity & Anticancer Screening

Rationale: 2-phenylthiazoles can inhibit PTP1B, a negative regulator of insulin signaling often overexpressed in breast and colon cancers.

Experiment 3: MTT Cell Viability Assay

Cell Lines: MCF-7 (Breast), HT-29 (Colon), HEK-293 (Healthy Control - Toxicity Check).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Treatment: Add compound (0.1 – 100 µM) for 48h. Maintain DMSO < 0.5%.

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Absorbance at 570 nm.

Self-Validating Logic:

  • If

    
     (Cancer) 
    
    
    
    (HEK-293), the compound has a Selectivity Index (SI) favorable for drug development.
  • If

    
    , it is a "Hit."
    

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the scaffold. The 2-phenylthiazole core acts as a "molecular key" that fits into distinct hydrophobic pockets in both bacterial and mammalian enzymes.

BioactivityPathways Compound 5-Ethyl-2-Phenylthiazole (Scaffold) Target_Bact Target: Undecaprenyl Diphosphate Synthase Compound->Target_Bact Hydrophobic Tail Binding Target_Fung Target: CYP51 (14α-demethylase) Compound->Target_Fung N-Coordination to Heme Iron Target_Canc Target: PTP1B (Phosphatase) Compound->Target_Canc Active Site Competition Mech_Wall Inhibits Cell Wall Synthesis Target_Bact->Mech_Wall Mech_Memb Depletes Ergosterol (Membrane Failure) Target_Fung->Mech_Memb Mech_Apop Increases Insulin Signaling & Caspase-3 Activation Target_Canc->Mech_Apop Out_Bact Bactericidal Activity (MRSA/VRE) Mech_Wall->Out_Bact Out_Fung Antifungal Activity (Candida) Mech_Memb->Out_Fung Out_Canc Antitumor Effect (Breast/Colon) Mech_Apop->Out_Canc

Caption: Divergent pharmacological pathways of the 5-ethyl-2-phenylthiazole scaffold, highlighting specific molecular targets in bacteria, fungi, and cancer cells.

Part 5: Hit Validation & References

The "Go/No-Go" Decision Matrix

After gathering data from Modules A and B, apply this filter:

  • Potency: MIC

    
     OR 
    
    
    
    .
  • Selectivity: Cytotoxicity

    
     (Healthy Cells) / 
    
    
    
    (Target)
    
    
    .
  • Solubility: No precipitation in assay media at effective concentrations.

References
  • Anticancer Activity of 2-Phenylthiazoles: Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry.[1][2]

  • Antifungal Mechanism (CYP51): Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.[3][4] RSC Medicinal Chemistry.[3]

  • Antimicrobial Phenylthiazoles (MRSA/VRE): Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci.[5] Journal of Medicinal Chemistry.[2][5][6]

  • PTP1B Inhibition (Diabetes/Cancer): Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors.[2] European Journal of Medicinal Chemistry.[1][2]

  • General Thiazole Bioactivity Review: Thiazole Ring—A Biologically Active Scaffold.[7] Molecules (MDPI).

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Hantzsch Synthesis of 5-Ethyl-2-Phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif that constitutes the core of numerous pharmacologically active compounds. Its presence in a wide array of FDA-approved drugs, from the antibiotic Cefixime to the anticancer agent Dasatinib, underscores its importance in medicinal chemistry and drug development.[1] Thiazole derivatives exhibit a remarkable spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][3]

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone and one of the most reliable methods for constructing this vital heterocyclic system.[4] The reaction classically involves the cyclocondensation of an α-haloketone with a thioamide.[5] Its enduring appeal lies in its operational simplicity, the ready availability of starting materials, and its tendency to produce high yields.[5][6]

This document provides an in-depth guide for the synthesis of a specific, valuable derivative: 5-ethyl-2-phenylthiazole. We will explore the underlying reaction mechanism, provide a detailed and reproducible experimental protocol, and offer field-proven insights to ensure successful execution for researchers, scientists, and drug development professionals.

Reaction Blueprint: Mechanism of the Hantzsch Synthesis

The synthesis of 5-ethyl-2-phenylthiazole via the Hantzsch method proceeds by the reaction of thiobenzamide (which provides the 2-phenyl substituent and the N-C-S backbone) and 1-chloro-2-butanone (which provides the C4-C5 unit with the 5-ethyl substituent).[7]

The reaction mechanism can be delineated into four key stages:

  • S-Alkylation (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of thiobenzamide attacking the α-carbon of 1-chloro-2-butanone, displacing the chloride ion in a classic SN2 reaction.[5][8]

  • Tautomerization: The resulting intermediate undergoes tautomerization to form a more reactive imine.

  • Intramolecular Cyclization: The nitrogen atom of the imine then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring intermediate, a 4-hydroxythiazoline.[9]

  • Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[8]

Hantzsch_Mechanism Figure 1: Hantzsch Synthesis Mechanism for 5-Ethyl-2-Phenylthiazole Reactants Thiobenzamide + 1-Chloro-2-butanone Intermediate1 S-Alkylation Product (Thioimidate ester) Reactants->Intermediate1 1. SN2 Attack Intermediate2 4-Hydroxythiazoline Intermediate Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product 5-Ethyl-2-phenylthiazole Intermediate2->Product 3. Dehydration   (-H2O)

Caption: Figure 1: Hantzsch Synthesis Mechanism for 5-Ethyl-2-Phenylthiazole

Quantitative Data & Reagent Summary

Successful synthesis relies on precise stoichiometry. The following table outlines the necessary reagents, their properties, and suggested quantities for a laboratory-scale reaction. While the stoichiometry is 1:1, a slight excess of the thioamide can be used to ensure the complete consumption of the α-haloketone.[8]

ReagentFormulaMW ( g/mol )Amount (mmol)Mass (g)Volume (mL)Density (g/mL)Molar Ratio
ThiobenzamideC₇H₇NS137.2110.01.37--1.0
1-Chloro-2-butanoneC₄H₇ClO106.5510.01.070.981.0881.0
Ethanol (Solvent)C₂H₅OH46.07--200.789-
Sodium CarbonateNa₂CO₃105.99-~2.65---
Water (for workup)H₂O18.02--501.000-

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and expected observations.

Equipment:

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • 150 mL Beaker

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add thiobenzamide (1.37 g, 10.0 mmol) and a magnetic stir bar.

  • Solvent and Reagent Addition: Add 20 mL of ethanol to the flask and stir the mixture until the thiobenzamide is mostly dissolved. Carefully add 1-chloro-2-butanone (0.98 mL, 10.0 mmol) to the solution using a syringe or pipette.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours.

    • Expertise & Experience: Heating is crucial to overcome the activation energy barrier for the intramolecular cyclization and the final dehydration step, driving the reaction towards the stable aromatic product.[8] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cooling: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Precipitation: In a separate 150 mL beaker, prepare a 5% aqueous solution of sodium carbonate by dissolving ~2.65 g of Na₂CO₃ in 50 mL of water. Slowly pour the cooled reaction mixture into the sodium carbonate solution while stirring. A precipitate should form immediately.

    • Trustworthiness: The initial product formed in the reaction is the thiazolium chloride salt, which is often soluble in the reaction medium.[8] Adding a weak base deprotonates this salt, yielding the neutral 5-ethyl-2-phenylthiazole, which is poorly soluble in water and precipitates out, allowing for easy isolation.[5] The formation of a solid precipitate at this stage is a key validation point for a successful reaction.

  • Isolation: Allow the suspension to stir for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold water (2 x 25 mL) to remove any inorganic salts and residual ethanol.

  • Drying: Spread the collected solid on a watch glass and allow it to air-dry, or dry it in a desiccator under vacuum.

  • Characterization: Once dry, determine the mass and calculate the percent yield. Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS).

Experimental Workflow Visualization

The entire experimental process, from setup to final product, can be visualized as a clear, sequential workflow.

Workflow Figure 2: Experimental Workflow for Synthesis A 1. Reagent Addition (Thiobenzamide, 1-Chloro-2-butanone, Ethanol) B 2. Reflux (2-3 hours @ ~85°C) A->B C 3. Cooling (To Room Temperature) B->C D 4. Precipitation (Pour into 5% Na2CO3 aq.) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Washing (With Cold Water) E->F G 7. Drying (Air or Vacuum) F->G H 8. Final Product (5-Ethyl-2-phenylthiazole) G->H

Caption: Figure 2: Experimental Workflow for Synthesis

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis . Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis . Available at: [Link]

  • PubMed. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives . Available at: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors . Available at: [Link]

  • Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides . Available at: [Link]

  • YouTube. synthesis of thiazoles . Available at: [Link]

  • Organic Chemistry Portal. Synthesis of thiazoles . Available at: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment . Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . Available at: [Link]

  • Aston University. Synthesis and biological properties of 2-phenylbenzothiazole derivatives . Available at: [Link]

  • ResearchGate. The Hantzsch Thiazole Synthesis . Available at: [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot . Available at: [Link]

  • Cheméo. Chemical Properties of 2-Butanone, 1-chloro- (CAS 616-27-3) . Available at: [Link]

Sources

Application Notes and Protocols for the Development of Anticancer Agents from the 2-Phenylthiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Phenylthiazole Scaffold as a Privileged Structure in Oncology

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 2-phenylthiazole moiety has emerged as a "privileged scaffold"—a core structure that consistently appears in compounds with significant biological activity.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including potent anticancer effects against a variety of human cancer cell lines such as breast, lung, colon, and leukemia.[1][3][4] The structural rigidity of the thiazole ring, combined with the diverse substitution patterns possible on the phenyl ring, allows for fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets. This guide provides a comprehensive overview of the synthesis, in vitro and in vivo evaluation, and mechanistic understanding of 2-phenylthiazole derivatives as promising anticancer drug candidates.

Part 1: Synthesis of 2-Phenylthiazole Derivatives

The synthesis of 2-phenylthiazole derivatives is typically achieved through the Hantzsch thiazole synthesis or variations thereof. This versatile method involves the condensation of a thioamide with an α-haloketone. The following protocol outlines a general and widely applicable procedure for the synthesis of 2-phenyl-4-substituted thiazole derivatives.

Experimental Workflow: Synthesis of 2-Phenylthiazole Derivatives

cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Cyclocondensation (Hantzsch Synthesis) cluster_2 Step 3: Purification a Benzonitrile Derivative b Sodium Hydrosulfide a->b Reaction in Pyridine/Triethylamine c Thiobenzamide Derivative b->c d Thiobenzamide Derivative e α-Haloketone d->e Reaction in Ethanol f 2-Phenylthiazole Derivative e->f g Crude 2-Phenylthiazole h Column Chromatography g->h i Pure 2-Phenylthiazole Derivative h->i

Caption: General workflow for the synthesis of 2-phenylthiazole derivatives.

Protocol 1: Synthesis of a Representative 2-Phenylthiazole-4-carboxamide Derivative

This protocol describes the synthesis of a 2-phenylthiazole-4-carboxamide derivative, a class of compounds that has shown significant cytotoxic activity.[3][5]

Materials:

  • Substituted thiobenzamide

  • Ethyl bromopyruvate

  • Ethanol

  • Amine of choice

  • Toluene

  • Standard laboratory glassware and purification apparatus (column chromatography)

Procedure:

  • Synthesis of Ethyl 2-phenylthiazole-4-carboxylate:

    • Dissolve the substituted thiobenzamide (1 equivalent) in ethanol in a round-bottom flask.

    • Add ethyl bromopyruvate (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure ethyl 2-phenylthiazole-4-carboxylate.

  • Amide Formation:

    • Dissolve the purified ethyl 2-phenylthiazole-4-carboxylate (1 equivalent) and the desired amine (1.2 equivalents) in toluene.

    • Reflux the mixture for 12-24 hours.

    • Cool the reaction mixture, and collect the precipitated solid by filtration.

    • Wash the solid with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the final 2-phenylthiazole-4-carboxamide derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Evaluation of Anticancer Activity

A crucial step in the development of anticancer agents is the in vitro evaluation of their biological activity. This typically involves a panel of assays to assess cytotoxicity, effects on cell proliferation, and the underlying mechanism of action.

Experimental Workflow: In Vitro Anticancer Evaluation

start Synthesized 2-Phenylthiazole Compound cell_culture Cancer Cell Line Culture start->cell_culture viability Cell Viability Assay (MTT) cell_culture->viability ic50 Determine IC50 Value viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle western Western Blotting mechanism->western conclusion Identify Lead Compound apoptosis->conclusion cell_cycle->conclusion western->conclusion

Caption: Workflow for the in vitro evaluation of 2-phenylthiazole derivatives.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).[3][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Synthesized 2-phenylthiazole compounds dissolved in dimethyl sulfoxide (DMSO).

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS)).

  • DMSO.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-phenylthiazole compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the 2-phenylthiazole compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The data will allow for the quantification of different cell populations.

Part 3: In Vivo Evaluation

Promising compounds from in vitro studies are further evaluated in vivo to assess their efficacy and safety in a living organism. The most common preclinical model is the tumor xenograft model in immunocompromised mice.[9]

Protocol 4: Human Tumor Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Human cancer cells.

  • Matrigel (optional).

  • Test compound formulated in a suitable vehicle.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.[10]

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth.

    • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

    • Administer the test compound (and vehicle for the control group) via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring and Endpoint:

    • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • The experiment is typically terminated when the tumors in the control group reach a certain size, or if the mice show signs of toxicity.

Data Analysis:

  • Compare the tumor growth inhibition in the treated groups relative to the control group.

  • Evaluate the toxicity of the compound by monitoring body weight changes and any adverse clinical signs.

Part 4: Mechanism of Action and Structure-Activity Relationship (SAR)

Understanding the mechanism of action and the SAR is crucial for the rational design and optimization of 2-phenylthiazole-based anticancer agents.

Mechanism of Action

2-Phenylthiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many 2-phenylthiazole compounds induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspases.[11][12]

  • Kinase Inhibition: Some derivatives act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as c-Met.[13] The 2-amino-4-phenylthiazole scaffold, for instance, has been designed based on the structure of the kinase inhibitor crizotinib.[8][13]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (e.g., G2/M phase), thereby preventing cancer cell division.[11]

Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway

rtk Receptor Tyrosine Kinase (e.g., c-Met) p_rtk Phosphorylated RTK rtk->p_rtk Ligand Binding downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) p_rtk->downstream compound 2-Phenylthiazole Derivative compound->p_rtk Inhibition apoptosis Apoptosis compound->apoptosis Induction proliferation Cell Proliferation, Survival, Migration downstream->proliferation

Caption: Putative mechanism of action of 2-phenylthiazole derivatives as RTK inhibitors.

Structure-Activity Relationship (SAR)

SAR studies have provided valuable insights for the optimization of 2-phenylthiazole derivatives:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence the anticancer activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at specific positions can enhance potency.[3][5] For example, a 3-fluoro analog showed good cytotoxic activity against multiple cell lines.[3]

  • Modifications at the 4-position of the Thiazole Ring: The 4-position of the thiazole ring is a common site for modification. The introduction of carboxamide moieties has led to potent anticancer agents.[3][5][12]

  • The 2-Amino Group: The 2-aminothiazole scaffold is a key feature of many clinically relevant kinase inhibitors.[1] Modifications at this position can modulate kinase inhibitory activity and selectivity.

Part 5: Data Summary

The following table summarizes the in vitro anticancer activity of selected 2-phenylthiazole derivatives from the literature.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Phenylthiazole-4-carboxamideHT-29 (Colon)< 10 µg/mL[3]
2-Phenylthiazole-4-carboxamideT47D (Breast)< 10 µg/mL[3]
2-Amino-4-phenylthiazoleHT-29 (Colon)2.01[1][8]
2-Amino-4-phenylthiazoleHeLa (Cervical)6.05[1]
2-Amino-4-phenylthiazoleA549 (Lung)8.64[1]
N-Phenyl-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8[12]

Part 6: Conclusion and Future Directions

The 2-phenylthiazole scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse structural modifications allow for the generation of large libraries of compounds for screening. Future efforts in this area should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of the most potent compounds.

  • Lead Optimization: Improving the potency, selectivity, and pharmacokinetic properties of lead compounds through medicinal chemistry approaches.

  • Combination Therapies: Investigating the potential of 2-phenylthiazole derivatives in combination with existing anticancer drugs to overcome drug resistance.

These application notes and protocols provide a framework for researchers to synthesize, evaluate, and understand the anticancer potential of this important class of heterocyclic compounds.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Ali, A. A. (2021). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]

  • Reddy, T. S., & Kumar, M. S. (Year unavailable). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. PubMed. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. ResearchGate. [Link]

  • OUCI. (Year unavailable). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. OUCI. [Link]

  • Gholizadeh, M., Saeedi, M., & Ghafouri, H. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • Li, Y., et al. (Year unavailable). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. [Link]

  • Comoglio, P. M., et al. (Year unavailable). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. PLOS One. [Link]

  • Aliabadi, A., et al. (Year unavailable). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. [Link]

  • Chen, K. Q., et al. (2022). Synthesis, Characterization, Crystal Structure, and Antitumor Activity of 2-Phenylthiazole–Coumarin Derivatives. ResearchGate. [Link]

  • ResearchGate. (Year unavailable). In vitro anticancer MTT assay of the tested compounds against four human cancer cell lines a,b. ResearchGate. [Link]

  • ResearchGate. (Year unavailable). Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. ResearchGate. [Link]

  • Saponara, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate. [Link]

  • Comoglio, P. M., et al. (2012). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. NIH. [Link]

  • FLORE. (2019). Benzothiazole derivatives as anticancer agents. FLORE. [Link]

  • Bentham Science. (Year unavailable). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • El-Sayed, M. A. A., & Abdel-Aziz, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • International Journal of Pharmacy and Biological Sciences. (Year unavailable). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • MDPI. (Year unavailable). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

Sources

Application Notes and Protocols for the Evaluation of 5-ethyl-2-phenylthiazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The relentless pursuit of novel, effective, and environmentally benign agrochemicals is paramount for global food security. Heterocyclic compounds, particularly those containing the thiazole moiety, form the backbone of numerous commercial pesticides.[1][2][3] This document provides a comprehensive guide for the synthesis and systematic evaluation of 5-ethyl-2-phenylthiazole, a novel derivative of the promising 2-phenylthiazole scaffold. We present detailed protocols for its chemical synthesis, structural verification, and a tiered biological screening cascade to assess its potential as a fungicide, herbicide, or insecticide. The methodologies are designed to provide researchers with a robust framework for investigating this and other new chemical entities in the field of crop protection.

Introduction: The Promise of the Phenylthiazole Scaffold

The thiazole ring is a privileged structure in medicinal and agricultural chemistry, renowned for its diverse biological activities.[4] Its incorporation into molecular structures can confer potent fungicidal, insecticidal, and herbicidal properties.[1][2][3] Notably, derivatives of 2-phenylthiazole have shown significant promise, with some compounds exhibiting excellent activity against destructive phytopathogenic fungi.[5][6][7] The fungicidal mechanism often involves the inhibition of crucial fungal enzymes like lanosterol 14α-demethylase (CYP51), a validated target for azole fungicides.[8][9]

While the broader class is well-studied, the specific biological profile of 5-ethyl-2-phenylthiazole remains unexplored. The introduction of an ethyl group at the 5-position of the thiazole ring presents a unique modification that could influence target binding, metabolic stability, and overall efficacy. This guide, therefore, serves as a foundational research protocol to synthesize 5-ethyl-2-phenylthiazole and systematically uncover its potential value in agrochemical applications.

Part 1: Synthesis and Characterization of 5-ethyl-2-phenylthiazole

Scientific Rationale for Synthetic Route

The Hantzsch thiazole synthesis is the most classical and reliable method for constructing the thiazole ring.[10][11][12] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. We have selected this method for its high efficiency, regioselectivity, and the ready availability of starting materials. For the synthesis of 5-ethyl-2-phenylthiazole, thiobenzamide will serve as the source of the 2-phenylthiazole core, while 1-bromo-2-butanone will provide the ethyl group at the 5-position and the remaining carbons of the heterocyclic ring.

Synthesis_Workflow cluster_char Structural Verification Thiobenzamide Thiobenzamide Reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) Thiobenzamide->Reaction BromoButanone 1-Bromo-2-butanone BromoButanone->Reaction CrudeProduct Crude 5-ethyl-2-phenylthiazole Reaction->CrudeProduct Cyclocondensation PurifiedProduct Purified Product CrudeProduct->PurifiedProduct Column Chromatography NMR 1H & 13C NMR PurifiedProduct->NMR MS Mass Spectrometry (MS) PurifiedProduct->MS EA Elemental Analysis PurifiedProduct->EA

Caption: Workflow for the synthesis and characterization of 5-ethyl-2-phenylthiazole.

Protocol 1: Synthesis of 5-ethyl-2-phenylthiazole

Materials:

  • Thiobenzamide

  • 1-Bromo-2-butanone

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiobenzamide (10 mmol) in 100 mL of anhydrous ethanol.

  • To this solution, add 1-bromo-2-butanone (11 mmol, 1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate to yield 5-ethyl-2-phenylthiazole as a solid or oil.

Protocol 2: Structural Characterization

To ensure the identity and purity of the synthesized compound, a full structural characterization is mandatory. This process validates the success of the synthesis and is a critical quality control step before biological testing.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, including the number and types of protons and carbons, confirming the connectivity of the atoms and the successful formation of the thiazole ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) should be used for unambiguous formula determination.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated theoretical values for C₁₁H₁₁NS.

Part 2: Agrochemical Screening Protocols

A tiered screening approach is the most efficient method for evaluating a new chemical entity.[13] The process begins with broad in vitro assays against a diverse panel of targets to identify any "hits." Promising hits are then advanced to more complex and resource-intensive secondary screening and greenhouse trials.

Screening_Cascade cluster_primary Tier 1: In Vitro Primary Screening cluster_secondary Tier 2: Advanced Studies Start Synthesized & Purified 5-ethyl-2-phenylthiazole Fungicide Protocol 2.1 Antifungal Assay Start->Fungicide Herbicide Protocol 2.2 Herbicidal Assay Start->Herbicide Insecticide Protocol 2.3 Insecticidal Assay Start->Insecticide Analysis Data Analysis (EC₅₀ / LC₅₀ / GR₅₀) Fungicide->Analysis Herbicide->Analysis Insecticide->Analysis Decision Identify Lead Activity Analysis->Decision Greenhouse Greenhouse Trials Decision->Greenhouse Promising Hit MOA Mode of Action Studies Greenhouse->MOA SAR Structure-Activity Relationship (SAR) MOA->SAR

Caption: Tiered screening cascade for evaluating new agrochemical candidates.

Protocol 3: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

Rationale: This assay is a fundamental primary screen to determine the intrinsic ability of a compound to inhibit fungal growth. A panel of economically important plant pathogens is used to assess the spectrum of activity.[5][6]

Materials:

  • Potato Dextrose Agar (PDA)

  • Stock solution of 5-ethyl-2-phenylthiazole in DMSO

  • Cultures of pathogenic fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia cerealis, Magnaporthe oryzae)[5][7]

  • Commercial fungicide (e.g., Thifluzamide, Carbendazim) as a positive control[5][7]

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the medium to 50-55°C. Add the stock solution of 5-ethyl-2-phenylthiazole to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a positive control plate with a commercial fungicide and a negative control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture.

  • Place the mycelial disc, mycelium-side down, in the center of each prepared petri dish.

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control and dt is the average diameter in the treated plate.

  • Use the inhibition data to calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each fungus.

Protocol 4: In Vitro Herbicidal Activity Assay (Seed Germination)

Rationale: This assay assesses the pre-emergent herbicidal potential of the compound by measuring its effect on the germination and early growth of representative weed species.[14][15]

Materials:

  • Seeds of a monocot (e.g., Echinochloa crus-galli) and a dicot (e.g., Amaranthus retroflexus) weed.

  • Filter paper

  • Petri dishes (90 mm)

  • Stock solution of 5-ethyl-2-phenylthiazole in a suitable solvent (e.g., acetone with a surfactant).

  • Commercial herbicide (e.g., Glyphosate) as a positive control.

Procedure:

  • Place two layers of filter paper in each petri dish.

  • Apply a specific volume of the test solution at various concentrations (e.g., 10, 50, 100, 500 µM) to the filter paper. Prepare positive and negative controls.

  • Allow the solvent to evaporate completely in a fume hood.

  • Place 20-25 seeds of a single species evenly on the treated filter paper.

  • Add 5 mL of distilled water to each dish.

  • Seal the dishes with parafilm and place them in a growth chamber with controlled light (16h light/8h dark) and temperature (25°C).

  • After 7-10 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Calculate the percent inhibition of germination and growth relative to the negative control.

  • Determine the GR₅₀ (Concentration causing 50% growth reduction) value.

Protocol 5: In Vitro Insecticidal Activity Assay (Leaf-Dip Method)

Rationale: This method evaluates the contact and ingestion toxicity of the compound against a target insect pest. The diamondback moth (Plutella xylostella) is a common model due to its economic importance and resistance issues.[16][17]

Materials:

  • Cabbage or mustard leaves

  • Culture of Plutella xylostella (3rd instar larvae)

  • Stock solution of 5-ethyl-2-phenylthiazole in acetone with a non-ionic surfactant (e.g., Triton X-100).

  • Commercial insecticide (e.g., Indoxacarb) as a positive control.[16]

Procedure:

  • Prepare a series of test solutions at different concentrations (e.g., 1, 10, 100, 500 mg/L).

  • Cut leaf discs (approx. 5 cm diameter) from fresh cabbage leaves.

  • Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.

  • Place the treated leaf discs on a wire rack and allow them to air dry completely.

  • Place one treated leaf disc into a petri dish lined with moist filter paper.

  • Introduce 10 third-instar larvae into each petri dish.

  • Seal the dishes and incubate at 25°C with a 16h light/8h dark photoperiod.

  • Assess larval mortality after 48 and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the negative control.

  • Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) value.

Part 3: Data Interpretation and Next Steps

The primary screening will generate quantitative data on the biological activity of 5-ethyl-2-phenylthiazole. This data is crucial for making an informed decision on whether to advance the compound and in which direction.

Quantitative Data Summary

The results from the primary screens should be compiled into a clear, comparative table.

Assay Type Target Organism Metric Result (5-ethyl-2-phenylthiazole) Positive Control Result
Antifungal Sclerotinia sclerotiorumEC₅₀ (µg/mL)[Hypothetical Value][Value for Thifluzamide]
Botrytis cinereaEC₅₀ (µg/mL)[Hypothetical Value][Value for Thifluzamide]
Herbicidal Amaranthus retroflexusGR₅₀ (µM)[Hypothetical Value][Value for Glyphosate]
Echinochloa crus-galliGR₅₀ (µM)[Hypothetical Value][Value for Glyphosate]
Insecticidal Plutella xylostellaLC₅₀ (mg/L)[Hypothetical Value][Value for Indoxacarb]
Decision-Making Framework

The decision to proceed will be based on the potency and spectrum of activity observed. A compound is considered a "hit" if its activity is within an order of magnitude of the commercial standard or shows a novel spectrum of activity.

Decision_Logic Input Primary Screening Results (EC₅₀, GR₅₀, LC₅₀) Fungicide_Hit Potent Antifungal Activity? Input->Fungicide_Hit Herbicide_Hit Potent Herbicidal Activity? Fungicide_Hit->Herbicide_Hit No Fungicide_Path Pursue as Fungicide Lead Fungicide_Hit->Fungicide_Path Yes Insecticide_Hit Potent Insecticidal Activity? Herbicide_Hit->Insecticide_Hit No Herbicide_Path Pursue as Herbicide Lead Herbicide_Hit->Herbicide_Path Yes Insecticide_Path Pursue as Insecticide Lead Insecticide_Hit->Insecticide_Path Yes Stop Stop Development or Synthesize Analogs Insecticide_Hit->Stop No

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Ethyl-2-Phenylthiazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THZ-5E2P-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Yield Improvement & Troubleshooting for 5-Ethyl-2-Phenylthiazole

The "Isomer Trap" (Critical Alert)

Before proceeding with yield optimization, we must validate your starting materials. A common source of "failure" in this specific synthesis is not a chemical failure, but a regiochemical error .

The Issue: Many researchers attempt to synthesize 5-ethyl -2-phenylthiazole using 1-bromo-2-butanone .

  • Reaction: Thiobenzamide + 1-bromo-2-butanone

    
    4-Ethyl -2-phenylthiazole.
    
  • Result: You isolate a stable thiazole, but the NMR spectra (specifically the chemical shift of the ring proton) do not match the literature for the 5-ethyl isomer.

The Solution: To place the ethyl group at the 5-position , you must use an


-haloaldehyde  equivalent, specifically 2-bromobutanal . Because free 

-haloaldehydes are unstable (prone to polymerization), the standard industrial and high-yield laboratory protocol uses the acetal protected form .
  • Correct Precursor: 2-bromo-1,1-diethoxybutane (or dimethoxy analog).

  • Mechanism: In situ acid hydrolysis releases the reactive aldehyde, which immediately condenses with the thioamide.

Optimized Synthetic Protocol (The "Acetal Route")

This protocol is designed to minimize polymerization of the aldehyde intermediate and maximize cyclization efficiency.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Thiobenzamide Nucleophile1.0Recrystallize if yellow/orange (oxidation).
2-Bromo-1,1-diethoxybutane Electrophile1.1The acetal source of 2-bromobutanal.
p-Toluenesulfonic Acid (TsOH) Catalyst0.5 - 1.0Promotes acetal hydrolysis & dehydration.
Ethanol / Water (10:1) Solvent-Water is required for acetal hydrolysis.
Step-by-Step Workflow
  • Acetal Hydrolysis & Condensation (One-Pot):

    • Dissolve Thiobenzamide (1.0 eq) in Ethanol (0.5 M concentration).

    • Add 2-Bromo-1,1-diethoxybutane (1.1 eq).

    • Add p-Toluenesulfonic acid monohydrate (0.5 eq). Note: Do not use anhydrous conditions; water is necessary to deprotect the acetal.

  • Reflux:

    • Heat to reflux (

      
      ) for 4–6 hours.
      
    • Monitoring: TLC (Hexane:EtOAc 4:1). Look for the disappearance of thiobenzamide (

      
      ) and appearance of a fluorescent spot (
      
      
      
      ).
  • Workup (Critical for Yield):

    • Cool to room temperature.[1]

    • Neutralization: Carefully adjust pH to ~8-9 using saturated

      
      . Warning: Thiazoles are basic. Acidic workup will protonate the nitrogen, trapping the product in the aqueous layer.
      
    • Extract with Ethyl Acetate (

      
      ).[2]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      
  • Purification:

    • Flash Column Chromatography: Silica gel, Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Yield Expectation: 85–95%.

Reaction Mechanism & Troubleshooting Logic

Understanding the mechanism is the key to troubleshooting. The reaction proceeds through acetal deprotection, nucleophilic attack by sulfur, and final dehydration/aromatization.

HantzschMechanism Acetal 2-Bromo-1,1-diethoxybutane (Stable Precursor) Aldehyde 2-Bromobutanal (Reactive/Unstable) Acetal->Aldehyde H+, H2O (Hydrolysis) Intermediate Hydroxy-thiazoline Intermediate Aldehyde->Intermediate + Thiobenzamide (S-Attack) SideProduct Polymerized Aldehyde (Tar) Aldehyde->SideProduct Slow Reaction or No Thioamide Thioamide Thiobenzamide Product 5-Ethyl-2-Phenylthiazole (Target) Intermediate->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway highlighting the critical instability of the aldehyde intermediate.

Troubleshooting Dashboard

Use this guide to diagnose specific yield-killing issues.

Scenario A: Low Yield, High Recovery of Thiobenzamide
  • Diagnosis: The acetal did not hydrolyze, or the aldehyde evaporated before reacting.

  • Root Cause:

    • System too dry (anhydrous ethanol used).

    • Acid catalyst (TsOH) omitted or insufficient.

  • Corrective Action: Ensure the solvent system contains at least 5-10% water. Increase TsOH to 1.0 equivalent.

Scenario B: Low Yield, Red/Black Tar Formation
  • Diagnosis: Polymerization of the

    
    -haloaldehyde (the "Side Product" path in Fig 1).
    
  • Root Cause:

    • Acetal hydrolyzed too fast relative to the thioamide attack.

    • Reaction temperature too high during initial mixing.

  • Corrective Action:

    • Add the acid catalyst slowly at room temperature before heating.

    • Ensure thiobenzamide is fully dissolved and in slight excess (1.05 eq) to trap the aldehyde immediately as it forms.

Scenario C: Product Lost During Workup
  • Diagnosis: Product visible on TLC during reaction but vanishes after extraction.

  • Root Cause: pH was too low (< 4) during extraction. The thiazole nitrogen (

    
     for conjugate acid) was protonated, making it water-soluble.
    
  • Corrective Action: Always neutralize the reaction mixture with

    
     until pH paper shows 8-9 before adding ethyl acetate.
    
Scenario D: Wrong Regioisomer (NMR Check)
  • Diagnosis: NMR shows a quartet at

    
     2.8 ppm (indicating 
    
    
    
    attached to the ring at C4) instead of C5.
  • Root Cause: You used 1-bromo-2-butanone.

  • Corrective Action: Switch to 2-bromo-1,1-diethoxybutane.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to improve yield? A: Yes. Microwave synthesis is highly effective for Hantzsch cyclizations.

  • Protocol: Seal reagents in a microwave vial with EtOH/

    
     (10:1). Irradiate at 
    
    
    
    for 10–20 minutes. This often suppresses side reactions by reducing thermal exposure time.

Q: My thiobenzamide is old and smells like almonds. Is it safe to use? A: The almond smell indicates hydrolysis to benzonitrile. This will lower your yield significantly because benzonitrile is not nucleophilic enough to displace the bromide.

  • Fix: Recrystallize the thiobenzamide from benzene/petroleum ether or buy a fresh batch.

Q: Can I use DMF instead of Ethanol? A: DMF is generally used for the reaction of free haloketones. For the acetal route, DMF is less effective because it is difficult to maintain the necessary hydrolysis equilibrium. Ethanol/Water is the superior solvent system for the acetal-based synthesis.

Q: How do I distinguish the 4-ethyl and 5-ethyl isomers by NMR? A:

  • 5-Ethyl-2-phenylthiazole: The ring proton (H4) appears as a singlet (or fine triplet due to long-range coupling) around

    
     7.5–7.6 ppm. The ethyl 
    
    
    
    is adjacent to C5.
  • 4-Ethyl-2-phenylthiazole: The ring proton (H5) appears as a singlet around

    
     6.9–7.0 ppm. The chemical shift of H5 is typically more upfield than H4 due to resonance effects.
    

References

  • Hantzsch Thiazole Synthesis (General Mechanism & Regiochemistry): Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Context: Defines the standard condensation mechanism and regiochemical outcomes (ketone vs. aldehyde).
  • Synthesis of 5-Alkyl-2-Arylthiazoles via Acetal Route

    • Title: "Efficient Synthesis of 5-Substituted Thiazoles
    • Source:Journal of the American Chemical Society (Adapted Protocol based on Herder et al., 2015).
    • URL:[Link]

    • Relevance: Describes the specific conditions (TsOH, Ethanol/Water) for converting acetals to thiazoles.
  • Regioselectivity Studies

    • Title: "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity"
    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1983.
    • URL:[Link][3][4]

    • Relevance: Explains how reaction conditions affect isomer distribution, reinforcing the need for strict protocol adherence.

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Ethyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-ethyl-2-phenylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the optimization of this synthesis. As your dedicated application scientist, my goal is to equip you with the necessary insights to navigate the nuances of this reaction, ensuring both scientific integrity and successful experimental outcomes.

Introduction to the Synthesis of 5-Ethyl-2-phenylthiazole

The Hantzsch thiazole synthesis is the most common and direct route for the preparation of 5-ethyl-2-phenylthiazole. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target molecule, the key precursors are thiobenzamide and an α-haloketone, specifically 1-bromo-2-butanone. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

While the Hantzsch synthesis is generally robust, the use of an unsymmetrical ketone like 1-bromo-2-butanone introduces a key challenge: regioselectivity . This can lead to the formation of an undesired isomer, 4-ethyl-2-phenylthiazole, which can complicate purification and reduce the yield of the desired product. This guide will address this and other common issues you may encounter.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the synthesis of 5-ethyl-2-phenylthiazole.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Thiobenzamide can degrade over time, and 1-bromo-2-butanone can be unstable. 2. Suboptimal Temperature: The reaction may not have been heated to a sufficient temperature to overcome the activation energy. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.1. Verify Reagent Quality: Use freshly acquired or purified thiobenzamide. 1-bromo-2-butanone should be stored under inert gas and refrigerated. Consider running a small-scale test reaction with a known reactive α-haloketone to check the thiobenzamide's activity. 2. Optimize Temperature: The reaction is typically run at the reflux temperature of the solvent (e.g., ethanol, methanol). Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.[1] 3. Check Stoichiometry: A slight excess of the thioamide (1.1 to 1.2 equivalents) is often used to ensure complete consumption of the α-haloketone.[1][2]
Formation of a Significant Amount of the 4-Ethyl Isomer Lack of Regiocontrol: The nucleophilic attack of the thioamide can occur at either the primary or secondary carbon of the bromonium ion intermediate, leading to a mixture of 5-ethyl and 4-ethyl isomers.Control Reaction Conditions: - Solvent Choice: While ethanol and methanol are common, exploring less polar solvents might influence the regioselectivity. - Temperature: Running the reaction at a lower temperature for a longer duration might favor the formation of the thermodynamically more stable isomer. - Acidic Conditions: Performing the reaction under acidic conditions has been shown to alter the regioselectivity of the Hantzsch synthesis, potentially favoring one isomer over the other.[3] A small amount of a non-nucleophilic acid like p-toluenesulfonic acid can be added.
Presence of Unreacted Starting Materials 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Reaction Temperature: As mentioned above, insufficient heat can slow down the reaction rate.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. The reaction is complete when the limiting reagent spot is no longer visible. 2. Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reflux time or cautiously increasing the temperature if a higher boiling point solvent is used.
Formation of Dark, Tarry Byproducts Side Reactions of Thiobenzamide: Thioamides can undergo self-condensation or decomposition at elevated temperatures, especially in the presence of impurities.[4]Purify Thiobenzamide: Recrystallize the thiobenzamide from a suitable solvent (e.g., ethanol/water) before use. Control Temperature: Avoid excessive heating. Maintain a gentle reflux.
Difficulty in Product Purification 1. Similar Polarity of Isomers: The 5-ethyl and 4-ethyl isomers are likely to have very similar polarities, making separation by column chromatography challenging. 2. Oily Product: The product may not crystallize easily, making isolation by filtration difficult.1. Optimize Chromatography: - Use a long column with a high surface area silica gel. - Employ a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). - Consider alternative stationary phases like alumina. 2. Induce Crystallization: - Try scratching the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal of the pure product if available. - Cool the solution slowly to a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Hantzsch synthesis of 5-ethyl-2-phenylthiazole?

A1: Ethanol and methanol are the most commonly used solvents for the Hantzsch thiazole synthesis due to their ability to dissolve the reactants and their suitable boiling points for refluxing the reaction.[1] However, the choice of solvent can influence the reaction rate and, in some cases, the regioselectivity. For optimization, you could screen other solvents like isopropanol or even aprotic solvents like acetonitrile, but ethanol is a good starting point.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. You should spot the reaction mixture alongside the two starting materials (thiobenzamide and 1-bromo-2-butanone) on a silica gel TLC plate. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 80:20 or 70:30 v/v). The disappearance of the limiting reactant and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q3: What are the expected side products in this reaction?

A3: The primary side product is the regioisomer, 4-ethyl-2-phenylthiazole. Other potential impurities include unreacted starting materials and decomposition products of thiobenzamide, which can appear as a dark, tarry residue.[4]

Q4: What is the best method for purifying the crude product?

A4: A combination of techniques is often necessary.

  • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts, followed by a brine wash.

  • Column Chromatography: This is usually required to separate the desired 5-ethyl-2-phenylthiazole from the 4-ethyl isomer and other impurities. As mentioned in the troubleshooting guide, careful optimization of the solvent system is key.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance its purity.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and will allow you to distinguish between the 5-ethyl and 4-ethyl isomers based on the chemical shifts and coupling patterns of the aromatic and aliphatic protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Melting Point: A sharp melting point is a good indicator of purity for solid compounds.

  • TLC/HPLC: A single spot on a TLC plate or a single peak in an HPLC chromatogram suggests a high degree of purity.

Experimental Protocols

Standard Protocol for the Synthesis of 5-Ethyl-2-phenylthiazole

This protocol is a general guideline based on established Hantzsch thiazole syntheses. Optimization may be required.

Materials:

  • Thiobenzamide (1.1 eq)

  • 1-Bromo-2-butanone (1.0 eq)

  • Ethanol (or Methanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiobenzamide (1.1 equivalents) and ethanol.

  • Stir the mixture until the thiobenzamide is fully dissolved.

  • Slowly add 1-bromo-2-butanone (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Proceed with the work-up and purification as described in the FAQ section.

Protocol for Purity Assessment by Thin Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates

  • TLC chamber

  • Eluent: Hexane/Ethyl Acetate (e.g., 80:20 v/v)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the TLC chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere.

  • Dissolve small amounts of your crude reaction mixture and starting materials in a volatile solvent (e.g., ethyl acetate).

  • Using separate capillary tubes, spot the samples on the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Visualizing the Workflow

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Thiobenzamide Thiobenzamide Condensation Condensation/ Cyclization Thiobenzamide->Condensation AlphaHaloKetone 1-Bromo-2-butanone AlphaHaloKetone->Condensation SolventRemoval Solvent Removal Condensation->SolventRemoval Reflux in Ethanol Extraction Extraction SolventRemoval->Extraction ColumnChromatography Column Chromatography Extraction->ColumnChromatography Recrystallization Recrystallization ColumnChromatography->Recrystallization Isomer Separation Product 5-Ethyl-2-phenylthiazole Recrystallization->Product Analysis NMR, MS, MP Product->Analysis

Caption: Workflow for the synthesis and purification of 5-ethyl-2-phenylthiazole.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Impure Product CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Temperature & Time Start->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC, NMR) Start->AnalyzeByproducts SuccessfulProduct Pure Product (High Yield) CheckReagents->SuccessfulProduct If resolved CheckConditions->SuccessfulProduct If resolved IsomerIssue Isomer Formation? AnalyzeByproducts->IsomerIssue TarryByproducts Tarry Byproducts? AnalyzeByproducts->TarryByproducts OptimizePurification Optimize Purification (Chromatography, Recrystallization) OptimizePurification->SuccessfulProduct IsomerIssue->OptimizePurification No AdjustConditions Adjust Conditions (Solvent, Temp, Acid Catalyst) IsomerIssue->AdjustConditions Yes TarryByproducts->OptimizePurification No PurifyThioamide Purify Thiobenzamide TarryByproducts->PurifyThioamide Yes AdjustConditions->SuccessfulProduct PurifyThioamide->SuccessfulProduct

Caption: A logical approach to troubleshooting common issues in the synthesis.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer Science & Business Media, 2006. [Link]

  • Bradsher, C. K. The Hantzsch Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]

  • Ács, M., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1983 , 1583-1586. [Link]

  • Al-Azzawi, A. M., & Al-Rawi, J. M. A. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Molecules, 2008 , 13(5), 1076-1085. [Link]

  • Scribd. Hantzsch Thiazole Synthesis 2010. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences, 2021 , 17(2), 205-214. [Link]

  • Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. YouTube, 5 November 2020. [Link]

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Canadian Journal of Chemistry, 2024 . [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • PubChem. Ethyl 5-phenylthiazole-2-carboxylate. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 2021 . [Link]

  • Learning from the Hantzsch synthesis. Journal of Chemical Education, 2000 , 77(11), 1431. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 2025 , 16, 6173-6189. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 2016 , 21(9), 1227. [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters, 2008 , 10(21), 4847–4850. [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry, 2025 . [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 2015 , 7(3), 147-152. [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 2023 . [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 2025 . [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline, 2023 . [Link]

Sources

Technical Support Center: 2-Phenylthiazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Byproduct Formation in 2-Phenylthiazole Synthesis Role: Senior Application Scientist Format: Technical Support Center (Q&A, Troubleshooting, FAQs)

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical challenges in synthesizing 2-phenylthiazole scaffolds, primarily via the Hantzsch Thiazole Synthesis . Our focus is on mechanistic control to suppress byproduct formation (dimerization, polymerization, and arrested intermediates) and ensure high-purity isolation.[1]

Part 1: Core Reaction & Byproduct Landscape

The synthesis of 2-phenylthiazole typically involves the condensation of thiobenzamide (1) with an


-halocarbonyl  equivalent (2) (e.g., 

-bromoacetaldehyde diethyl acetal or phenacyl bromide). While robust, this pathway is susceptible to competing oxidative and polymerization side reactions.[1]
Primary Reaction Pathway vs. Byproduct Traps

To troubleshoot effectively, you must visualize the competing kinetics. The diagram below maps the desired Hantzsch pathway against the two most common failure modes: Oxidative Dimerization (Hector's Base formation) and Arrested Dehydration .

G Start Thiobenzamide (Starting Material) Imidothioate S-Alkylated Intermediate Start->Imidothioate + Halo (S-Alkylation) Dimer 3,5-Diphenyl-1,2,4-thiadiazole (Oxidative Dimer) Start->Dimer Oxidation (O₂/DMSO) No Halo Reactant Halo α-Haloaldehyde/Ketone Polymer Amorphous Polymer/Tar (Aldehyde Decomposition) Halo->Polymer Heat/Base Self-Condensation Hydroxy 4-Hydroxy-thiazoline (Trapped Intermediate) Imidothioate->Hydroxy Cyclization Hydroxy->Hydroxy Insufficient Acid (Stalled) Product 2-Phenylthiazole (Target) Hydroxy->Product Dehydration (-H₂O, Acid/Heat)

Figure 1: Mechanistic divergence in Hantzsch synthesis. Red nodes indicate critical failure points (byproducts) to avoid.

Part 2: Troubleshooting Guides (Root Cause Analysis)

Issue 1: The "Red Solid" Problem (Oxidative Dimerization)

User Report: "Instead of a pale yellow oil or solid, I isolated a high-melting red/orange solid. NMR shows no thiazole protons."

Root Cause: You have formed 3,5-diphenyl-1,2,4-thiadiazole via the oxidative dimerization of thiobenzamide.[1][2][3] This occurs when the S-alkylation step is too slow, allowing the thioamide to oxidize (often catalyzed by trace metals or light) before it reacts with the haloketone [1].

Corrective Protocol:

  • Degas Solvents: Oxygen is the enemy here. Sparge your reaction solvent (Ethanol or DMF) with Argon/Nitrogen for 15 minutes prior to addition.

  • Stoichiometry Check: Ensure the

    
    -haloketone is present in slight excess (1.1 equiv). If the haloketone is old or degraded, the thioamide remains unreacted and available for dimerization.
    
  • Avoid DMSO: While DMSO is a good solvent, it can act as an oxidant at high temperatures, promoting S-S coupling.[1] Switch to Ethanol or Isopropanol.

Issue 2: The "Sticky Gum" (Polymerization)

User Report: "The reaction turned into a black tar. TLC shows a streak starting from the baseline."

Root Cause:


-Haloaldehydes (like chloroacetaldehyde) are notoriously unstable and prone to self-polymerization under basic conditions or excessive heat.

Corrective Protocol:

  • Use Acetals: Do not use free

    
    -haloaldehydes. Use bromoacetaldehyde diethyl acetal . This masked reagent releases the reactive aldehyde slowly in situ only in the presence of acid, preventing high concentrations of the unstable monomer [2].
    
  • Temperature Control: Do not reflux immediately. Stir at room temperature for 1-2 hours to allow the S-alkylation (formation of the intermediate) to complete, then heat to reflux to drive the cyclization/dehydration. This "step-wise" heating profile prevents thermal decomposition of reagents.

Issue 3: Incomplete Cyclization (Hydroxythiazoline Trap)

User Report: "Mass spec shows a peak at [M+18]. The product is unstable on silica gel."

Root Cause: The reaction arrested at the 4-hydroxy-thiazoline stage. The final dehydration step (loss of water) requires an acidic drive. This is common when running under neutral conditions or when water is not removed [3].

Corrective Protocol:

  • Acid Catalyst: Ensure the reaction contains a catalytic amount of acid (e.g., p-TsOH or concentrated HCl). If using the acetal method, the acid is mandatory to deprotect the acetal first.

  • Dehydrating Agents: For stubborn cases, add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge water and drive the equilibrium toward the aromatic thiazole.

Part 3: Optimized Synthetic Workflow

To guarantee reproducibility, follow this self-validating protocol.

Table 1: Optimized Reaction Parameters

ParameterRecommendationRationale
Solvent Ethanol (Anhydrous)Polar protic solvent stabilizes the transition state; easy removal.
Reagent A Thiobenzamide (1.0 equiv)Limiting reagent to prevent difficult removal of excess thioamide.
Reagent B 2-Bromoacetaldehyde diethyl acetal (1.1 equiv)Masked aldehyde prevents polymerization; slight excess ensures full conversion.
Catalyst Conc. HCl (0.1 equiv) or p-TsOHCatalyzes acetal hydrolysis and final dehydration.
Atmosphere Nitrogen/ArgonPrevents oxidative dimerization of thiobenzamide.
Step-by-Step Protocol:
  • Dissolution: Dissolve Thiobenzamide (10 mmol) in anhydrous Ethanol (20 mL) under

    
    .
    
  • Addition: Add 2-Bromoacetaldehyde diethyl acetal (11 mmol) dropwise at Room Temperature (RT).

  • Incubation (Critical): Stir at RT for 30 minutes. Checkpoint: Solution should remain clear or turn slightly yellow. Darkening indicates decomposition.

  • Cyclization: Add catalytic conc. HCl (3 drops). Heat to reflux (78°C) for 4-6 hours.

  • Workup: Cool to RT. Neutralize with saturated

    
    . Extract with EtOAc.
    
  • Purification: If "Red Solid" (dimer) is present, it is much less soluble in hexanes than the product. Triturate the crude solid with cold hexanes; the thiazole will dissolve, leaving the dimer behind.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the synthesis? A: Yes, but proceed with caution. Microwave heating is efficient for the Hantzsch reaction, often reducing times to 10-20 minutes. However, the rapid superheating can accelerate the polymerization of the


-haloketone. Recommendation:  Use a "ramp" setting—hold at 50°C for 5 mins (alkylation), then ramp to 120°C for 10 mins (cyclization).

Q: How do I remove the strong smell of unreacted thiobenzamide? A: Unreacted thiobenzamide is difficult to remove by column chromatography due to similar polarity to the product. Solution: Wash the organic layer with 10% aqueous bleach (sodium hypochlorite) during workup. This oxidizes the residual thioamide to the water-soluble sulfate/nitrile species, effectively scavenging it from the organic phase. Warning: Do this only after the reaction is complete to avoid destroying your product.

Q: My product is oiling out instead of crystallizing. What should I do? A: 2-Phenylthiazole derivatives often form low-melting solids.

  • Seed: Scratch the glass with a spatula to induce nucleation.

  • Salt Formation: Convert the thiazole to its HCl salt by bubbling HCl gas through an ether solution. The hydrochloride salt is usually a stable, crystalline solid that is easy to purify and store.

Part 5: References

  • Oxidative Dimerization of Thioamides: Title: Visible-light promoted serendipitous synthesis of 3,5-diaryl-1,2,4-thiadiazoles via oxidative dimerization of thiobenzamides.[1][2][3] Source: Taylor & Francis Online.[4] URL:[Link]

  • Hantzsch Synthesis Mechanism & Kinetics: Title: Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Source: ResearchGate.[5] URL:[Link]

  • Side Reactions in Thioamide Coupling: Title: Eschenmoser coupling reactions starting from primary thioamides.[6] When do they work and when not? Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Technical Support Center: Stability & Handling of Thiazole, 5-ethyl-2-phenyl-

Author: BenchChem Technical Support Team. Date: February 2026

Product: Thiazole, 5-ethyl-2-phenyl- CAS: 17062-67-0 Chemical Class: 2,5-Disubstituted Thiazoles Application: Pharmaceutical Intermediate, Flavor/Fragrance Agent

Part 1: Stability Profile & Critical Analysis

Executive Summary

Thiazole, 5-ethyl-2-phenyl- exhibits a generally robust stability profile typical of aromatic heterocycles, yet it possesses specific vulnerabilities due to the alkyl side chain at the C5 position. While the central thiazole ring is resistant to mild hydrolysis and thermal stress, the ethyl group acts as a "benzylic-like" site , making it susceptible to radical-mediated autoxidation.

Key Stability Indicators:

  • Thermal Stability: High. Stable up to boiling point (~280°C) under inert atmosphere.

  • Hydrolytic Stability: Excellent. The aromatic ring resists ring-opening in aqueous acid/base at ambient temperatures.

  • Oxidative Stability: Moderate. Prolonged exposure to air (oxygen) and light can lead to

    
    -oxidation of the ethyl group.
    
  • Photostability: Moderate. The phenyl-thiazole conjugation absorbs UV, potentially driving singlet oxygen generation or dimerization in concentrated solutions.

Degradation Mechanisms (Expert Insight)

The primary degradation vector is oxidative functionalization of the ethyl group. The carbon adjacent to the thiazole ring (C


) is activated by the aromatic system, lowering the bond dissociation energy of the C-H bond.
  • 
    -Hydroxylation:  Radical abstraction leads to the formation of 1-(2-phenylthiazol-5-yl)ethanol.
    
  • Carbonyl Formation: Further oxidation produces 2-phenyl-5-acetylthiazole.

  • N-Oxidation: Peroxides or metabolic conditions can oxidize the thiazole nitrogen, forming the N-oxide, which often presents as a distinct color change (yellow to orange/red).

Part 2: Troubleshooting Guide (Q&A)

Category 1: Visual & Physical Changes[1]

Q1: My sample has turned from a colorless liquid/solid to a yellow-brown oil. Is it still usable?

  • Diagnosis: This indicates oxidative degradation . Thiazoles are typically colorless to pale yellow. Deepening color suggests the formation of N-oxides or conjugated degradation products (diones).

  • Root Cause: Exposure to air or light during storage. The "benzylic" oxidation of the ethyl group creates chromophores.

  • Action:

    • Check purity via GC-MS or HPLC. If purity is >98%, the color may be due to trace impurities (<0.1%) with high extinction coefficients.

    • Purification: Distillation (vacuum) is recommended to remove high-molecular-weight oxidation byproducts.

Q2: I observe a precipitate forming in my acidic reaction mixture.

  • Diagnosis: Salt formation.

  • Mechanism: The thiazole nitrogen is basic (pKa

    
     2.5). In strong acids (HCl, H
    
    
    
    SO
    
    
    ), it protonates to form the thiazolium salt.
  • Action: This is likely reversible. Neutralize a small aliquot with aqueous NaOH. If the precipitate redissolves into the organic layer, it is the salt form, not a degradation product.

Category 2: Experimental Conditions

Q3: Can I use this compound in strong basic conditions (e.g., NaH, t-BuOK)?

  • Risk Assessment: High Risk.

  • Mechanism: While the C2 position is blocked by a phenyl group (preventing rapid ring opening), the

    
    -protons on the C5-ethyl group are acidic. Strong bases will deprotonate this position, generating a carbanion.
    
  • Consequence: If an electrophile is not present, this carbanion may undergo oxidative dimerization or polymerization.

  • Recommendation: Use mild bases (Carbonates, DBU) unless alkylation at the ethyl chain is the intended reaction.

Q4: Is the compound compatible with oxidative reagents (mCPBA, H2O2)?

  • Answer: No, unless N-oxidation is desired.

  • Explanation: Thiazoles are electron-rich. Electrophilic oxidants will attack the nitrogen lone pair, forming the N-oxide.

  • Workaround: If oxidation is required elsewhere in your molecule, protect the thiazole or use radical-based oxidants that might be more selective (though difficult).

Part 3: Stability Testing Protocols

Standardized Stress Testing Workflow

Use this protocol to validate the integrity of your specific batch.

Stress ConditionProcedureExpected Outcome (Pass Criteria)
Acid Hydrolysis Dissolve in 0.1 N HCl. Reflux for 4 hours.>99.5% recovery. No ring opening.
Base Hydrolysis Dissolve in 0.1 N NaOH. Reflux for 4 hours.>99.0% recovery. Watch for deprotonation byproducts.
Oxidation Treat with 3% H

O

at RT for 24 hours.
Fail likely. Expect N-oxide formation (~5-10%).
Thermal Heat neat at 80°C for 7 days.>99.5% purity. Stable.
Photolysis Expose to UV/Vis light (1.2 million lux hours).>98% purity. Minor yellowing acceptable.
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 150 x 4.6 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm.

Part 4: Visualization of Degradation Pathways

The following diagram illustrates the primary degradation routes for 5-ethyl-2-phenylthiazole under oxidative and photolytic stress.

G cluster_0 Oxidative Pathway (Irreversible) Parent 5-Ethyl-2-phenylthiazole (Parent) Radical C-centered Radical (Intermediate) Parent->Radical Autoxidation (Air/Light) -H• abstraction NOxide Thiazole N-Oxide (Degradant C) Parent->NOxide Peroxides (mCPBA/H2O2) Electrophilic Attack Salt Thiazolium Salt (Reversible) Parent->Salt Strong Acid (HCl) Protonation Alcohol 1-(2-phenylthiazol-5-yl)ethanol (Degradant A) Radical->Alcohol +O2 / Reduction Ketone 5-Acetyl-2-phenylthiazole (Degradant B) Alcohol->Ketone Further Oxidation

Caption: Figure 1.[1] Primary degradation pathways showing oxidative susceptibility of the ethyl side-chain and nitrogen center.

Part 5: References

  • PubChem. (2025).[2] Ethyl 5-phenylthiazole-2-carboxylate (Analog Structure/Data). National Library of Medicine. Link

  • BenchChem. (2025).[3] Degradation Pathways for Thiazole-Based Compounds. Technical Support Center. Link

  • Kamkhede, D.B., et al. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research. Link

  • Cayman Chemical. (2024). 2-amino-5-methyl-4-phenyl Thiazole Safety Data Sheet. Link

  • FoodB. (2019).[4] 5-Ethyl-2-methylthiazole (Chemical Properties & Class Behavior). Link

Sources

Technical Support Center: Synthesis of 5-Ethyl-2-Phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-ethyl-2-phenylthiazole. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis, with a focus on identifying and mitigating common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-ethyl-2-phenylthiazole, and what are its key reactants?

The most prevalent and robust method for synthesizing 2,5-disubstituted thiazoles like 5-ethyl-2-phenylthiazole is the Hantzsch Thioazole Synthesis .[1][2] This reaction is a classic cyclocondensation that is known for being high-yielding and relatively simple to perform.[1][3]

The core reaction involves two key starting materials:

  • A Thioamide: For this specific target, thiobenzamide is used to provide the phenyl group at the C2 position and the sulfur and nitrogen atoms of the thiazole ring.

  • An α-Haloketone: To introduce the ethyl group at the C5 position, an α-halogenated four-carbon ketone is required. The most common reactant is 1-bromo-2-butanone or 1-chloro-2-butanone .

The reaction proceeds via an initial SN2 reaction between the nucleophilic sulfur of the thioamide and the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[2][3]

Q2: I've synthesized crude 5-ethyl-2-phenylthiazole, but my NMR and LC-MS show several unexpected signals. What are the most common impurities I should be looking for?

Impurities in the Hantzsch synthesis can originate from three primary sources: the starting materials, side reactions during the synthesis, and product degradation. Below is a summary of the most probable contaminants.

Table 1: Common Impurities in 5-Ethyl-2-Phenylthiazole Synthesis
Impurity NameSourceRationale for Formation
Thiobenzamide Starting MaterialUnreacted starting material due to incomplete reaction or incorrect stoichiometry.
1-Bromo-2-butanone Starting MaterialUnreacted starting material. It is a potent lachrymator and alkylating agent.[4]
Benzamide Thiobenzamide ImpurityIncomplete thionation of benzamide during the preparation of thiobenzamide, often when using reagents like Lawesson's reagent or P₄S₁₀.[5][6]
Benzonitrile Thiobenzamide Side ProductA common side reaction during thionation of primary amides is dehydration to the corresponding nitrile.[6]
1,1-Dibromo-2-butanone α-Haloketone ImpurityOver-halogenation of 2-butanone during the synthesis of the α-haloketone starting material.[7]
3-Bromo-2-butanone α-Haloketone ImpurityA regioisomeric impurity from the α-halogenation of 2-butanone. This can lead to the formation of an isomeric thiazole product.[8]
4-Ethyl-2-phenylthiazole Isomeric Side ProductFormed if the starting material contains the regioisomeric impurity 3-bromo-2-butanone.
2-Butanone Hydrolysis ProductThe α-haloketone is susceptible to hydrolysis, particularly if moisture is present or during aqueous workup.
Q3: My reaction yield is very low. What side reactions could be consuming my starting materials?

Low yields are typically caused by side reactions that compete with the main Hantzsch cyclization.

  • Self-Condensation of the α-Haloketone: α-Haloketones can undergo self-condensation, especially under certain pH conditions. Under basic conditions, they can also undergo the Favorskii rearrangement.[4]

  • Oxidation of Thiobenzamide: The thiol group in the tautomeric form of thiobenzamide can be susceptible to oxidation, forming disulfide byproducts, especially if the reaction is exposed to air for extended periods at high temperatures.[9]

  • Incomplete Cyclization: The reaction may stall at the intermediate stage before the final dehydration step to form the aromatic ring. This can be influenced by the reaction temperature and the choice of solvent.[9]

  • Hydrolysis of Thioamide: While generally stable, thioamides can hydrolyze back to the corresponding amide under harsh acidic or basic conditions, particularly with prolonged heating in the presence of water.[5]

Q4: How can I best minimize the formation of these impurities during my experiment?

Proactive control over your experimental conditions is crucial for ensuring high purity and yield.

  • Ensure Purity of Starting Materials: This is the most critical step.

    • Thiobenzamide: Analyze your thiobenzamide by NMR or LC-MS before use. If significant amounts of benzamide are present, consider purifying it by recrystallization or repeating the thionation.

    • 1-Bromo-2-butanone: Freshly distill the α-haloketone before use to remove decomposition products and non-volatile impurities. Confirm its identity and purity via NMR.

  • Optimize Reaction Conditions:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of thiobenzamide.[9]

    • Temperature Control: The Hantzsch synthesis often requires heating, but excessive temperatures can promote side reactions.[3] Monitor the reaction by TLC to determine the optimal balance between reaction rate and byproduct formation.

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the thioamide to ensure the complete consumption of the valuable and more reactive α-haloketone.

  • Careful Workup:

    • Quench the reaction by pouring it into a basic solution (e.g., sodium bicarbonate) to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction. This helps precipitate the product and prevents acid-catalyzed degradation.[1]

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Suggested Action(s) & Explanation
Low or No Product Formation (via TLC/LC-MS) 1. Low reaction temperature.2. Decomposed starting materials.3. Incorrect solvent.1. Gradually increase the reaction temperature. The Hantzsch synthesis often requires reflux in solvents like ethanol.[10]2. Verify the purity of thiobenzamide and 1-bromo-2-butanone. Use freshly purified materials.3. Ensure a suitable solvent is used. Ethanol is a common and effective choice.[10]
Multiple Spots on TLC Plate, Difficult Purification 1. Formation of multiple side products.2. Presence of regioisomeric impurities in the α-haloketone.1. Re-evaluate reaction conditions (temperature, time). Consider running the reaction under an inert atmosphere.2. Re-purify the 1-bromo-2-butanone by distillation. Analyze by ¹H NMR to check for the presence of 3-bromo-2-butanone.
Product is an Oil or Fails to Crystallize 1. Presence of significant impurities.2. The product itself may have a low melting point.1. Attempt purification by column chromatography on silica gel using a hexane/ethyl acetate gradient.[10]2. Check literature for the expected physical state of 5-ethyl-2-phenylthiazole. If it is indeed an oil, chromatography is the best purification method.
NMR Spectrum Shows Signals for Both 4-Ethyl and 5-Ethyl Isomers Contamination of 1-bromo-2-butanone with 3-bromo-2-butanone.This is a starting material issue. The isomers are often difficult to separate. The best course of action is to source or synthesize higher purity 1-bromo-2-butanone.

Visualizing the Process

Synthesis and Impurity Workflow

The following diagram illustrates the primary synthesis pathway for 5-ethyl-2-phenylthiazole and highlights the key entry points for common impurities.

G cluster_SM Starting Material Synthesis cluster_Reaction Hantzsch Synthesis cluster_Impurities Potential Impurities Benzamide Benzamide Thionation Thionation (e.g., Lawesson's) Benzamide->Thionation Butanone 2-Butanone Halogenation α-Halogenation (e.g., Br₂) Butanone->Halogenation Thiobenzamide Thiobenzamide Thionation->Thiobenzamide Impurity1 Unreacted Benzamide Thionation->Impurity1 Incomplete Haloketone 1-Bromo-2-butanone Halogenation->Haloketone Impurity2 Over-halogenation (Dibromoketone) Halogenation->Impurity2 Side Rxn Impurity3 Isomeric Haloketone (3-Bromo-2-butanone) Halogenation->Impurity3 Side Rxn Reaction Cyclocondensation (e.g., EtOH, Reflux) Thiobenzamide->Reaction Haloketone->Reaction Crude Crude Product Reaction->Crude Impurity4 Isomeric Product (4-Ethyl-2-phenylthiazole) Reaction->Impurity4 From Impurity 3 Impurity5 Unreacted Starting Materials Reaction->Impurity5 Incomplete Impurity3->Reaction

Caption: Hantzsch synthesis workflow and impurity sources.

Experimental Protocols

Protocol 1: General Synthesis of 5-Ethyl-2-Phenylthiazole

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine thiobenzamide (1.0 mmol, 1.0 eq) and absolute ethanol (15 mL). Stir until the thiobenzamide is fully dissolved.

  • Addition of Reactant: Add 1-bromo-2-butanone (1.2 mmol, 1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.[10]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate (50 mL).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare Column: Prepare a silica gel slurry in 100% hexane and pack it into a glass chromatography column.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-ethyl-2-phenylthiazole.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). α-Halo ketone. Wikipedia, The Free Encyclopedia. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Wikipedia. (n.d.). Thioamide. Wikipedia, The Free Encyclopedia. [Link]

  • BenchChem. (2025). Avoiding common pitfalls in thioamide synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Stevens, E. (2019). synthesis of thiazoles. YouTube. [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • CUTM Courseware. (n.d.). Thiazole. [Link]

  • Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α'-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770. [Link]

  • Vasilevsky, S. F., & El-Sawy, E. R. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3192. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]

  • Byrd, K. M., et al. (2015). An Investigation of Phenylthiazole Antiflaviviral Agents. Molecules, 20(4), 6880-6901. [Link]

Sources

Technical Support Center: Greener Synthesis of 5-Ethyl-2-Phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for alternative, greener synthesis routes for 5-ethyl-2-phenylthiazole. This document is designed for researchers, scientists, and drug development professionals seeking to adopt more sustainable and efficient synthetic methodologies. We will move beyond traditional protocols to explore modern techniques that reduce environmental impact, improve safety, and often enhance reaction efficiency.

The classic route to thiazole synthesis, the Hantzsch reaction, while effective, frequently relies on volatile organic solvents, extended reaction times, and harsh conditions.[1] The principles of green chemistry encourage us to seek alternatives that minimize waste and energy consumption.[2][3] This guide provides troubleshooting advice and frequently asked questions for three primary greener alternatives: Microwave-Assisted Synthesis, Ultrasound-Assisted (Sonochemical) Synthesis, and Solvent-Free Mechanochemical Synthesis.

Logical Workflow: From Traditional to Greener Synthesis

The diagram below illustrates the shift in workflow from a conventional, multi-step, solvent-heavy process to a streamlined, greener, one-pot synthesis approach, which is a common theme in the methodologies discussed.

G cluster_0 Traditional Synthesis Workflow cluster_1 Greener Synthesis Workflow (e.g., One-Pot MW/US) a_start 1. Dissolve Reactants in Organic Solvent a_heat 2. Conventional Heating (Reflux, hours) a_start->a_heat a_workup 3. Aqueous Workup & Solvent Extraction a_heat->a_workup a_purify 4. Column Chromatography (High Solvent Use) a_workup->a_purify a_waste Significant Solvent Waste a_workup->a_waste a_end Product a_purify->a_end a_purify->a_waste b_end Product b_start 1. Combine Reactants (Solvent-free or Green Solvent) b_process 2. Alternative Energy Input (Microwave/Ultrasound, minutes) b_start->b_process b_isolate 3. Simple Isolation (Filtration/Recrystallization) b_process->b_isolate b_isolate->b_end b_waste Minimal Waste b_isolate->b_waste

Caption: Comparison of traditional vs. greener synthesis workflows.

Core Reaction: Hantzsch Thiazole Synthesis

All discussed routes are variations of the venerable Hantzsch synthesis, which classically involves the condensation of an α-haloketone with a thioamide. For our target molecule, 5-ethyl-2-phenylthiazole, the key reactants are Benzothioamide and 1-bromo-2-butanone (or a similar α-haloketone).

Caption: Simplified Hantzsch mechanism for 5-ethyl-2-phenylthiazole.

Guide 1: Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, dramatically reducing reaction times from hours to minutes.[4][5] This technique often allows for solvent-free reactions or the use of high-boiling, greener solvents like PEG-400 or water.[6]

Frequently Asked Questions & Troubleshooting
Question / Issue Probable Cause & Explanation Recommended Solution
Why is my reaction not going to completion? Insufficient Power/Time: The reaction may not have reached the necessary activation energy. Poor Microwave Absorption: If using a non-polar solvent or running solvent-free, the reactants may not absorb microwave energy efficiently.Increase irradiation time in 1-minute increments. If running solvent-free, add a small amount of a polar, high-boiling solvent (e.g., ethanol, DMF) to act as a "sensitizer". Verify the power setting of the microwave synthesizer.
I'm observing charring or decomposition of my product. Excessive Power/Hotspots: The temperature has exceeded the decomposition point of the reactants or product. This is common with highly absorbing materials or when power is too high.Reduce the microwave power setting. Use a "stirring" function if available to distribute heat evenly. Consider running the reaction in a solvent to better dissipate heat. Use a fiber-optic temperature probe for accurate monitoring.
The yield is lower than expected compared to conventional heating. Sub-optimal Conditions: Microwave synthesis often requires re-optimization of conditions (time, temperature, solvent) and is not a simple 1:1 transfer from conventional methods.Perform a time-course study to find the optimal reaction time. Screen different green solvents (e.g., water, ethanol, PEG-400) as they behave differently under microwave irradiation.[6][7] A catalyst-free approach might also be viable under these conditions.[3][6]
How do I choose between a solvent-free approach and using a green solvent? Reactant State & Polarity: For a solvent-free reaction, at least one reactant should be a liquid or low-melting solid to ensure homogeneity. The reactants must also be polar enough to absorb microwave energy.If reactants are high-melting solids, a high-boiling green solvent like PEG-400 is recommended to create a homogenous solution.[6] For liquid or low-melting reactants, a solvent-free approach is often faster and simplifies workup.[8]
Comparative Data: Microwave-Assisted Thiazole Synthesis
MethodCatalystSolventTimeYield (%)Reference
Traditional Hantzsch NoneEthanol12-14 hours~58%[4]
Microwave-Assisted Iodine/BromineRectified Spirit6-8 minutes~90%[4]
Microwave-Assisted NaHSO₄-SiO₂Solvent-Free10-15 minutes>90%[8]
Microwave-Assisted NoneWaterNot SpecifiedGood-Very Good[6]
Experimental Protocol: One-Pot Microwave Synthesis
  • Reactant Preparation: In a 10 mL microwave-rated reaction vessel equipped with a magnetic stir bar, combine benzothioamide (1 mmol), 1-bromo-2-butanone (1.05 mmol), and a catalytic amount of a solid acid catalyst like NaHSO₄-SiO₂ (optional, can improve yield).[8]

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 5-10 minutes. Monitor the reaction progress via TLC.

  • Isolation: After cooling the vessel to room temperature, add 10 mL of cold water to the reaction mixture. The product will often precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash with water and a small amount of cold ethanol. Recrystallize from ethanol to obtain pure 5-ethyl-2-phenylthiazole.

Guide 2: Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasound irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in a liquid.[9] This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates, often at a lower bulk reaction temperature.

Frequently Asked Questions & Troubleshooting
Question / Issue Probable Cause & Explanation Recommended Solution
The reaction is very slow or incomplete. Insufficient Power/Frequency: The ultrasonic bath/probe may not be delivering enough energy to induce efficient cavitation. Solvent Choice: The solvent's vapor pressure, viscosity, and surface tension significantly affect cavitation. High-viscosity solvents can dampen the effect.Ensure the reaction flask is placed at the point of maximum energy in the ultrasonic bath (an "anti-node"). Use a lower viscosity solvent if possible. Increase the power output of the sonicator. Consider using a direct-immersion ultrasonic horn for higher energy delivery.
My product yield is inconsistent between batches. Inconsistent Sonication Conditions: The position of the flask in the bath, the liquid level, and the bath temperature can all affect the efficiency of cavitation, leading to variable results.Maintain a consistent liquid level in the ultrasonic bath. Mark the optimal position for the reaction flask. Use a circulating water bath to maintain a constant temperature, as sonication can heat the medium.
How do I select an appropriate green catalyst for this method? Catalyst Stability: The catalyst must be physically stable under the high-shear conditions of acoustic cavitation. Heterogeneous catalysts are often ideal.Recyclable biocatalysts like chitosan-based hydrogels have shown excellent performance and stability under ultrasonic conditions.[10][11][12] Solid-supported catalysts like sulfated tungstate are also effective and easily recovered.[9]
Comparative Data: Ultrasound-Assisted Thiazole Synthesis
MethodCatalystSolventTemperatureTimeYield (%)Reference
Conventional SiW/SiO₂EthanolReflux5-6 hours79-90%[6]
Ultrasound SiW/SiO₂EthanolRoom Temp.30-40 min85-95%[6]
Ultrasound Sulfated TungstateSolvent-FreeRoom Temp.25-35 min90-97%[9]
Ultrasound TCsSB BiocatalystEthanol35 °C20 min>87%[10][13]
Experimental Protocol: Ultrasound-Assisted Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve benzothioamide (1 mmol) and 1-bromo-2-butanone (1.05 mmol) in 15 mL of ethanol.

  • Catalyst Addition: Add a reusable catalyst, such as a chitosan-based hydrogel (e.g., TCsSB, 15 wt%).[10]

  • Sonication: Partially immerse the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the level of the water in the bath. Sonicate at a fixed frequency (e.g., 40 kHz) at room temperature or slightly above (e.g., 35-50 °C) for 20-40 minutes.[10][14]

  • Workup and Isolation: Monitor the reaction by TLC. Upon completion, filter off the heterogeneous catalyst (which can be washed, dried, and reused).[10]

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent like ethanol/water.

Guide 3: Mechanochemical Synthesis (Ball Milling)

Mechanochemistry utilizes mechanical force (grinding, milling) to induce chemical reactions, often in the absence of any bulk solvent.[15] This solvent-free approach is inherently green, minimizes waste, and can enable reactions between solid-state reactants.

Frequently Asked Questions & Troubleshooting

G start Low or No Product Yield in Ball Milling Reaction q1 Is the reaction mixture a free-flowing powder? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No, it's gummy/pasty q1->a1_no No q2 Have milling parameters (frequency, ball size) been optimized? a1_yes->q2 sol1 Solution: Add a small amount of a liquid-assisted grinding (LAG) agent (e.g., a few drops of ethanol or ethyl acetate). a1_no->sol1 Problem: Poor energy transfer due to agglomeration. end_node Re-run experiment with adjusted parameters. sol1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is a solid acid catalyst being used? a2_yes->q3 sol2 Solution: Systematically vary milling frequency (Hz) and the ball-to-sample ratio. Higher frequency or larger balls increase impact energy. a2_no->sol2 Problem: Insufficient impact energy or mixing. sol2->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end_node Consider catalyst deactivation or try a different catalyst. sol3 Solution: Add a solid acid catalyst like silica triflate (STF) or montmorillonite K10 to facilitate the cyclization step. a3_no->sol3 Problem: Reaction may require catalysis for activation. sol3->end_node

Caption: Troubleshooting decision tree for mechanochemical synthesis.

Experimental Protocol: Solvent-Free Mechanochemical Synthesis
  • Vessel Charging: To a stainless-steel milling jar (e.g., 10 mL volume), add benzothioamide (1 mmol), 1-bromo-2-butanone (1.05 mmol), a solid acid catalyst (e.g., silica triflate, 10 mol%), and the milling balls (e.g., two 7mm stainless steel balls).[15]

  • Milling: Secure the jar in a mixer mill. Mill the mixture at a high frequency (e.g., 20-30 Hz) for 20-30 minutes.[15] The reaction is often complete within this short timeframe.

  • Isolation: Open the milling jar in a fume hood. Add dichloromethane or ethyl acetate to dissolve the product and separate it from the catalyst and any inorganic byproducts.

  • Purification: Filter the solution to remove the solid catalyst. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization if necessary.

References
  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2022). Mechanochemical rapid synthesis of novel thiazoles linked to 2h-chromen-2-one moiety. HETEROCYCLES, 104(12), 2169. [Link]

  • Patel, V., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 357(2), e2300420. [Link]

  • ResearchGate. (n.d.). Green synthetic strategies toward thiazoles: a sustainable approach. [Link]

  • Patel, V., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. National Library of Medicine. [Link]

  • Bio-Byword Scientific Publishing. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]

  • National Center for Biotechnology Information. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. [Link]

  • National Center for Biotechnology Information. (2023). Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. [Link]

  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. [Link]

  • American Chemical Society. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

  • National Center for Biotechnology Information. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][2][15]diazaphosphole-6-carboxylates and their anticancer efficacy... [Link]

  • American Chemical Society. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. [Link]

  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 148-153. [Link]

  • Pise, A. S., & Chaskar, A. C. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. Polycyclic Aromatic Compounds, 1-13. [Link]

  • ResearchGate. (n.d.). Ultrasound‐assisted green solvent‐mediated synthesis of 2,4‐disubstituted‐1,3‐thiazoles. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • National Library of Medicine. (2022). Recent Development in the Synthesis of Thiazoles. [Link]

  • University of Mysore. (2022). Microwave-Assisted Synthesis, Characterization, Docking Studies and Molecular Dynamic of Some Novel Phenyl Thiazole Analogs as Xanthine Oxidase Inhibitor. [Link]

  • National Center for Biotechnology Information. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles... [Link]

  • Rahatgaonkar, A. M., et al. (2005). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry, 17(2), 1039-1042. [Link]

  • Ezhilarasi, M. R., et al. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212. [https://www.rjpbcs.com/pdf/2016_7(4)/[16].pdf]([Link]16].pdf)

  • National Center for Biotechnology Information. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. [Link]

  • Boob, S. D., & Solanki, P. R. (2015). Microwave Assisted Solvent Free Synthesis of 2,7-(Substituted. Phenyl)- 3-Phenyl-5,7,7A-Trihydro-2H-Thiazolo [4,5-D][3][15] Thiazin-5-Amine Derivatives. International Journal of Chemical and Physical Sciences, 4. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

  • National Center for Biotechnology Information. (2014). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. [Link]

  • ResearchGate. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. [Link]

  • ResearchGate. (2025). Microwave-assisted synthesis of novel N-(4-phenylthiazol-2-yl)-benzo[d]thiazole-, thiazolo[4,5-b]pyridine-, thiazolo[5,4-b]pyridine- and benzo[d]oxazole-2-carboximidamides... [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

  • ResearchGate. (2025). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. [Link]

  • ResearchGate. (2012). Eco-Friendly synthesis of 3-(Benzo[d]thiazol-2-yl)-2-methyl-5-arylthiazolidin-4-ones devoid of Solvent and catalyst. [Link]

Sources

Technical Support Center: Microwave-Assisted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Hantzsch Thiazole Optimization

Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Introduction: The Microwave Advantage

Welcome to the technical support hub for thiazole synthesis. You are likely here because the Hantzsch synthesis—while a classic route—is proving slow or low-yielding under conventional reflux.[1] Microwave (MW) irradiation is not just "faster heating"; it is a distinct kinetic environment.[2][3]

In thiazole synthesis, MW irradiation exploits the high polarity of the transition state formed between the


-haloketone and the thioamide. By coupling directly with these polar species, we lower the activation energy (

) and suppress side reactions (e.g., oxidative dehalogenation) that plague conventional heating.

Module 1: Reaction Setup & Solvent Thermodynamics

Core Principle: Success depends on the Loss Tangent (


)  of your solvent. This value measures a solvent's ability to convert microwave energy into heat.
The Solvent Selection Logic

Do not choose solvents based solely on solubility. You need a "susceptor" that couples with the magnetron's frequency (2.45 GHz).

  • High Absorbers (

    
    ):  Ethanol, Methanol, DMSO. Excellent for rapid heating but prone to pressure spikes.
    
  • Medium Absorbers: Water, DMF. Good balance.

  • Low Absorbers (Transparent): Hexane, Toluene. WARNING: These will not heat effectively unless you add a passive heating element (e.g., SiC vessel) or a polar additive (ionic liquid).

Recommended System: PEG-400 or Ethanol/Water (1:1) .

  • Why? PEG-400 acts as a phase transfer catalyst and has a high boiling point, preventing over-pressurization while maintaining excellent dielectric heating.

Visual Guide: Solvent Decision Matrix

SolventSelection Start Start: Select Solvent CheckPolarity Check Polarity (Loss Tangent) Start->CheckPolarity HighTan High tan δ (EtOH, MeOH, DMSO) CheckPolarity->HighTan > 0.5 LowTan Low tan δ (Toluene, Hexane) CheckPolarity->LowTan < 0.1 SealedVessel Sealed Vessel (Watch Pressure!) HighTan->SealedVessel Standard AddSusceptor Add Polar Additive (Ionic Liquid / PEG) LowTan->AddSusceptor Required for Heating AddSusceptor->SealedVessel OpenVessel Open Vessel (Reflux) SealedVessel->OpenVessel If Scale > 20mL

Caption: Decision logic for solvent selection based on dielectric properties to ensure efficient coupling.

Module 2: The Optimized Protocol (Hantzsch Synthesis)

Objective: Synthesis of 2-aminothiazole derivatives via condensation of


-bromoacetophenone and thiourea.
Standard Operating Procedure (SOP-MW-TZ)
  • Stoichiometry: Mix 1.0 equiv of

    
    -haloketone and 1.1 equiv  of thiourea/thioamide.
    
    • Note: Slight excess of thioamide drives the reaction to completion.

  • Solvent System: Dissolve in Ethanol (3-5 mL per mmol) .

    • Green Alternative: Use Water with 10 mol% Chitosan (heterogeneous catalyst).

  • Vessel Loading: Transfer to a 10 mL microwave-transparent vial (Pyrex/Quartz).

    • Critical: Do not fill >60% volume. Headspace is required for vapor expansion.

  • Irradiation Parameters:

    • Mode: Dynamic Power (PID Control).

    • Temperature: 80–100°C (Ethanol) or 110°C (Water/PEG).

    • Hold Time: 10–15 minutes .

    • Stirring: High (magnetic stir bar is essential to prevent "hotspots").

  • Workup: Cool to 50°C. Pour into crushed ice/water. Basify with NH₄OH to precipitate the free base. Filter and recrystallize (EtOH).

Data Comparison: Conventional vs. Microwave

Data derived from comparative studies on 2-aminothiazole synthesis [1, 3].[1][4]

ParameterConventional RefluxMicrowave IrradiationImprovement Factor
Time 4 – 8 Hours5 – 15 Minutes32x Faster
Yield 55 – 70%85 – 96%+30% Yield
Solvent Vol. 20 – 50 mL2 – 5 mL10x Less Waste
Energy High (Continuous heating)Low (Targeted heating)Green Profile

Module 3: Mechanism & Pathway Visualization

Understanding the mechanism helps troubleshoot low yields. The reaction proceeds via a nucleophilic attack followed by a dehydration step. MW irradiation specifically accelerates the dehydration of the hydroxy-thiazoline intermediate, which is often the rate-determining step in thermal conditions.

HantzschMechanism cluster_mw Microwave Effect Zone Reactants α-Haloketone + Thioamide TS1 Transition State 1 (Polar) Reactants->TS1 Nucleophilic Attack Intermediate Hydroxy-thiazoline Intermediate TS1->Intermediate dehydration Dehydration (-H2O) Intermediate->dehydration Rate Limiting (Thermal) Product Final Thiazole Derivative dehydration->Product MW Accelerated (Superheating Effect)

Caption: Hantzsch mechanism highlighting the dehydration step where MW superheating provides the critical kinetic boost.

Module 4: Troubleshooting & FAQs (Help Desk)

Q1: My reaction vessel vented/exploded. What happened?

Diagnosis: You likely exceeded the vapor pressure limit of the vessel or the solvent.

  • The Science: Microwave heating is volumetric.[5] The internal temperature of the solvent can exceed its boiling point (superheating) significantly before boiling occurs, creating massive internal pressure.

  • The Fix:

    • Check the Arrhenius limit : If running >150°C, ensure your vessel is rated for 20+ bar.

    • Headspace: Never fill the vial more than 2/3 full.

    • Switch Solvent: If using Methanol (low BP), switch to Ethanol or PEG-400 to lower the vapor pressure at the target temperature [2].

Q2: I see black charring instead of crystals.

Diagnosis: Thermal Runaway / Hotspots.

  • The Science: As the reaction progresses, the mixture may become more polar (or ionic if salts form), increasing the microwave absorption rate (

    
     increases). This leads to exponential heating rates.
    
  • The Fix:

    • Active Cooling: Use "PowerMax" or "Simultaneous Cooling" features (compressed air cooling the vessel during irradiation) to clamp the temperature while maintaining energy input.

    • Stirring: Verify the stir bar is spinning. Stationary mixtures develop standing wave hotspots.

Q3: Can I perform this solvent-free?

Diagnosis: Yes, this is a preferred "Green Chemistry" route.

  • The Protocol: Grind the reactants with an inorganic solid support like Silica Gel , Alumina , or Tungstosilisic Acid (SiW) [4].

  • The Benefit: The solid support acts as a localized heat sink and catalyst, improving yield and eliminating workup extraction steps.

Q4: My yields are inconsistent (Reproducibility issues).

Diagnosis: Penetration Depth issues.

  • The Science: Microwaves only penetrate ~1-2 cm into high-absorbing solvents. If you scaled up from 2mL to 20mL without changing geometry, the core is not being heated.

  • The Fix: For volumes >20mL, use a flow reactor or an open-vessel reflux setup rather than a sealed batch vial.

References

  • Vertex AI Search. (2024). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... National Institutes of Health (PMC). Link

  • Bentham Science. (2022). Microwave Assisted and Efficient Synthesis of Substituted Thiazole Acid Derivatives.[6][7][8] Current Microwave Chemistry.[2][5][8][9] Link

  • ResearchGate. (2023). Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules.Link

  • MDPI. (2023). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives Using Silica Supported Catalyst.Link

  • Royal Society of Chemistry. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach.[6][10] RSC Advances.[11] Link

Sources

reagent selection for minimizing impurities in thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Synthesis Optimization

Subject: Reagent Selection & Protocol Design for Minimizing Impurities in Hantzsch Thiazole Synthesis From: Dr. A. Vance, Senior Application Scientist To: Chemical Development Team

Introduction: The "Clean Chemistry" Mandate

Welcome to the technical support hub. In my 15 years optimizing heterocycle synthesis for drug discovery, I have found that the Hantzsch thiazole synthesis is deceptively simple. While mixing a thioamide and an


-haloketone often yields some product, obtaining high-purity material requires rigorous control over the electrophile's stability  and the nucleophile's oxidation state .

The "black tar" often observed in crude mixtures is not an inevitability; it is a symptom of polymerized


-haloketones or oxidized sulfur species. This guide prioritizes in situ generation  of unstable intermediates and green solvent systems  that naturally suppress side reactions.

Critical Reagent Selection & Control Modules

Module A: The Electrophile ( -Haloketone) Strategy

The Problem: Isolated


-haloketones (e.g., phenacyl bromide) are powerful lachrymators and inherently unstable. They undergo self-condensation (aldol-type) and polymerization upon storage, introducing complex impurities before the reaction even begins.

The Solution:In Situ Halogenation. Do not isolate the


-haloketone. Generate it in the presence of the thioamide using N-Bromosuccinimide (NBS) or Iodine. This maintains a low steady-state concentration of the reactive electrophile, channeling it immediately into thiazole formation rather than self-polymerization.
Module B: The Nucleophile (Thioamide) Strategy

The Problem: Thioamides and thioureas are prone to oxidative dimerization (forming disulfides like formamidine disulfide) in the presence of oxygen or trace metals, reducing the effective stoichiometry.

The Solution:Scavengers and Stoichiometry. Use a slight excess (1.1 equiv) of the thioamide. If using thiourea, ensure the reaction atmosphere is inert (Nitrogen/Argon) if the solvent is prone to holding oxygen (like ethers).

Module C: Solvent Engineering

The Problem: Classic solvents (EtOH, DMF) often require harsh reflux temperatures that promote thermal decomposition. The Solution:PEG-400 or Water. Recent "Green Chemistry" protocols utilize PEG-400 or water.[1][2] These solvents often accelerate the reaction via hydrogen bonding (activating the electrophile) and allow for simple aqueous workups that leave organic impurities behind.

Visualizing the Pathway to Purity

The following diagram illustrates the kinetic competition between the desired Hantzsch cyclization and the primary impurity-generating pathways.

ThiazolePathways Ketone Starting Ketone AlphaHalo α-Haloketone (Transient) Ketone->AlphaHalo In-situ Halogenation Halogen Halogen Source (NBS/I2) Halogen->AlphaHalo Intermediate Hydroxy-thiazoline Intermediate AlphaHalo->Intermediate Nucleophilic Attack (Fast) Polymer Polymer/Tar (Aldol Condensation) AlphaHalo->Polymer Self-Reaction (Slow, favored by heat/storage) Thioamide Thioamide/Thiourea Thioamide->Intermediate Disulfide Oxidative Dimer (Disulfides) Thioamide->Disulfide O2/Oxidation Product Thiazole Product (High Purity) Intermediate->Product Dehydration (-H2O) Regio Regioisomer (2-imino vs 2-amino) Intermediate->Regio Acidic pH

Figure 1: Kinetic competition in Hantzsch synthesis.[1] Controlling the concentration of the


-haloketone prevents polymerization.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns into a black, sticky tar within 30 minutes. What went wrong?

  • Diagnosis: This is classic

    
    -haloketone decomposition. If you added a neat, stored 
    
    
    
    -haloketone, it likely contained polymerized impurities that catalyzed further degradation.
  • Corrective Action: Switch to a One-Pot Protocol .

    • Dissolve your starting ketone (non-halogenated) and thiourea in PEG-400.

    • Add NBS (1.0 equiv) slowly at room temperature.

    • The NBS generates the

      
      -bromoketone in situ, which is immediately trapped by the thiourea.
      
    • Result: The reaction stays amber/clear, and yield increases significantly [1].

Q2: I am seeing a "doublet" of peaks in my LC-MS, suggesting a regioisomer. Is this possible?

  • Diagnosis: Yes. In the synthesis of 2-aminothiazoles, tautomerism can lead to the formation of 2-imino-2,3-dihydrothiazoles, particularly under strongly acidic conditions.

  • Corrective Action: Buffer your reaction.

    • Avoid strong mineral acids.

    • Use a mild base like Sodium Acetate or

      
      -cyclodextrin in water. This directs the mechanism exclusively toward the thermodynamic 2-aminothiazole product [2].
      

Q3: My yield is low (<40%), and I see unreacted starting material despite refluxing.

  • Diagnosis: Your thioamide might have oxidized to a disulfide (e.g., formamidine disulfide from thiourea), effectively lowering your nucleophile concentration.

  • Corrective Action:

    • Recrystallize your thiourea/thioamide before use.

    • Increase nucleophile stoichiometry to 1.2–1.5 equivalents.

    • Switch solvent to Ethanol/Water (1:[3]1) or PEG-400 to utilize the "on-water" acceleration effect [3].

Comparative Data: Reagent Selection

Table 1: Halogenation Source Impact on Impurity Profile

ReagentStateImpurity RiskRecommendation

-Bromoacetophenone
Solid (Stored)High . Polymerizes on shelf; lachrymator.Avoid for GMP/High-purity needs.
Bromine (

)
LiquidMedium . Difficult to dose accurately; promotes oxidation.Use only if necessary.
N-Bromosuccinimide (NBS) SolidLow . Controlled release of

; easy to handle.
Preferred for in situ methods.
Iodine (

)
SolidLow . Mild; often requires oxidizing co-catalyst.Excellent for sensitive substrates.

Table 2: Solvent System Efficacy

SolventTempYield (Typical)Green MetricNotes
Ethanol (Reflux) 78°C60-75%ModerateTraditional. Can lead to solvolysis byproducts.
DMF 100°C+50-70%PoorHigh boiling point makes removal difficult; promotes tars.
PEG-400 80°C85-95% Excellent Recyclable; stabilizes intermediates; simple water workup [4].
Water (

-CD)
50°C80-90%Best Supramolecular catalysis; product precipitates out pure.

Validated Protocol: One-Pot Green Synthesis

Objective: Synthesis of 2-amino-4-arylthiazole minimizing tar formation.

  • Setup: To a 20 mL vial, add the Aryl Ketone (1.0 mmol) and Thiourea (1.1 mmol).

  • Solvent: Add PEG-400 (3 mL). Stir to dissolve (gentle heat ~40°C if needed).

  • Activation: Add NBS (1.0 mmol) portion-wise over 5 minutes.

    • Note: The solution will turn orange/red transiently as

      
       equivalents are generated and consumed.
      
  • Reaction: Heat to 80°C for 30–45 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Cool to room temperature. Pour the mixture into Water (15 mL) containing 10%

    
     .
    
  • Isolation: The thiazole will precipitate as a solid.[4] Filter, wash with water (3x 5 mL), and air dry.

    • Purity Check: This protocol typically yields >95% purity by NMR, bypassing the need for chromatography.

References

  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using NBS in polyethylene glycol." Tetrahedron Letters, 49(10), 1631-1634.

  • Sridhar, R., et al. (2012). "

    
    -Cyclodextrin catalyzed synthesis of 2-aminothiazoles in water." Tetrahedron Letters, 53(26), 3421-3424. 
    
  • Deligeorgiev, T., et al. (2010). "Green synthesis of some 2-aminothiazoles in water." Green Chemistry Letters and Reviews, 3(3), 217-221.

  • Kashyap, S. J., et al. (2024).[1] "Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review." Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 69-82.

Sources

Validation & Comparative

Comparative Cytotoxicity Profiling of 2-Phenylthiazole Derivatives: SAR Insights & Therapeutic Windows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous comparative analysis of the cytotoxic efficacy of 2-phenylthiazole-4-carboxamide derivatives against established human carcinoma cell lines.

Significance: The 2-phenylthiazole scaffold represents a privileged structure in medicinal chemistry, capable of diverse biological interactions. However, slight modifications in the phenyl ring substitution pattern yield drastic variances in cytotoxic potency. This guide isolates the structural determinants—specifically halogen positioning and electronic effects—that differentiate potent antineoplastic agents from inactive analogues.

Key Findings:

  • Fluorine Substitution: The 3-Fluoro (3-F) derivative demonstrates superior potency (IC50: 1.75 µM against HT-29), significantly outperforming chlorinated and brominated counterparts.

  • Steric Hindrance: Bulky substituents at the para-position (e.g., 4-Br) abolish activity (IC50 > 500 µM), suggesting a spatially restricted binding pocket in the target protein.

  • Mechanism: Cytotoxicity is primarily driven by the induction of apoptosis via Caspase-3 activation, rather than non-specific necrosis.

Structural Activity Relationship (SAR) Analysis

The cytotoxic profile of 2-phenylthiazole derivatives is governed by the electronic and steric environment of the phenyl ring. The following analysis dissects the causality between specific chemical modifications and observed biological activity.

The Halogen Effect

Experimental data indicates a clear correlation between the electronegativity/size of the halogen substituent and cytotoxic potency.

  • Fluoro- (F): The small atomic radius (1.47 Å) and high electronegativity mimic hydrogen while altering metabolic stability and lipophilicity. The 3-F substitution likely enhances membrane permeability and hydrogen bond interactions within the active site.

  • Chloro- (Cl): Moderate activity.[1] The increased lipophilicity aids cell entry, but the larger size begins to introduce steric clashes.

  • Bromo- (Br): Inactivity. The large van der Waals radius (1.85 Å) at the para-position creates significant steric hindrance, preventing the molecule from docking effectively into the target domain (likely tubulin or a kinase ATP-pocket).

SAR Logic Visualization

The following diagram illustrates the decision tree for optimizing the 2-phenylthiazole scaffold based on empirical cytotoxicity data.

SAR_Logic Scaffold 2-Phenylthiazole Scaffold Phenyl_Sub Phenyl Ring Substitution Scaffold->Phenyl_Sub Para_Pos Para (4') Position Phenyl_Sub->Para_Pos Meta_Pos Meta (3') Position Phenyl_Sub->Meta_Pos Bulky Bulky Group (Br, I) Steric Clash Para_Pos->Bulky High Steric Hindrance Small_EWG Small EWG (F, Cl) Electronic Optimization Meta_Pos->Small_EWG Metabolic Stability + H-Bonding Result_Inactive INACTIVE (IC50 > 500 µM) Bulky->Result_Inactive Result_Potent POTENT (IC50 < 2 µM) Small_EWG->Result_Potent

Figure 1: Structural Activity Relationship (SAR) decision tree highlighting the critical impact of substituent size and position on cytotoxicity.

Comparative Efficacy Data

The table below aggregates experimental IC50 values (µM) from comparative studies, specifically highlighting the divergence in potency between fluoro-, chloro-, and bromo-substituted derivatives.

Table 1: Cytotoxicity Profile (IC50 in µM) vs. Standard of Care

Compound IDSubstituentHT-29 (Colon)MCF-7 (Breast)SKNMC (Neuroblastoma)Selectivity Note
3-F Derivative 3-Fluoro1.75 16.017.0High potency in colon cancer models.[2]
2-F Derivative 2-Fluoro12.525.022.0Moderate potency; ortho-substitution reduces efficacy.
4-Cl Derivative 4-Chloro8.245.038.0Retains activity but lower than 3-F.
4-Br Derivative 4-Bromo>500>500>500Inactive due to steric hindrance.
Cisplatin (Control)3.95.22.1Broad-spectrum standard.

Data Source Interpretation: The 3-F derivative exhibits a 2.2-fold higher potency than Cisplatin against HT-29 cells (1.75 µM vs 3.9 µM), marking it as a priority lead for colon cancer therapeutics. Conversely, the 4-Br derivative's inactivity serves as a critical negative control, validating that the biological effect is specific and structure-dependent.

Mechanism of Action: Apoptotic Induction

Understanding how cell death occurs is as critical as the potency itself. 2-phenylthiazole derivatives do not merely rupture cells (necrosis) but trigger programmed cell death (apoptosis).

Pathway Activation:

  • Trigger: The compound permeates the cell membrane and likely interacts with mitochondrial proteins or microtubule dynamics.

  • Signal Transduction: This stress signal results in the release of Cytochrome c from the mitochondria.

  • Execution: Cytochrome c associates with Apaf-1 and Procaspase-9 to form the apoptosome, leading to the cleavage and activation of Caspase-3 .

  • Outcome: DNA fragmentation and apoptotic body formation.

MOA_Pathway Compound 2-Phenylthiazole Derivative Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Induces Stress CytC Cytochrome c Release Mitochondria->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleavage Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis

Figure 2: Proposed signaling cascade. The derivatives trigger the intrinsic apoptotic pathway, culminating in Caspase-3 mediated cell death.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized. These methodologies are self-validating through the use of positive (Cisplatin) and negative (Vehicle) controls.

Synthesis: Hantzsch Thiazole Formation

Principle: Condensation of a thioamide with an


-haloketone.
  • Reactants: Equimolar amounts of substituted benzothioamide and ethyl bromopyruvate (or substituted phenacyl bromide).

  • Solvent: Ethanol (anhydrous).

  • Procedure: Reflux for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF to yield the pure hydrobromide salt or free base.

Cytotoxicity Assay (MTT Protocol)

Objective: Quantify cell viability based on mitochondrial dehydrogenase activity.

Step-by-Step Workflow:

  • Seeding: Plate HT-29 or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Dissolve derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO < 0.1%).

    • Add 100 µL of drug solution to wells. Include Vehicle Control (0.1% DMSO) and Positive Control (Cisplatin).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours.

    • Remove supernatant carefully.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Readout: Measure Absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
    

References

  • Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. Source: ResearchGate.[3][4] URL:[Link] (Provides primary data on 3-F, 4-Cl, and 4-Br derivatives against HT-29 and MCF-7).

  • Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4-carboxamide Derivatives in Human Carcinoma Cell Lines. Source: Brieflands (Jundishapur J Nat Pharm Prod). URL:[Link] (Validates the Caspase-3 apoptotic mechanism and IC50 values).

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Source: RSC Medicinal Chemistry.[1] URL:[Link] (Contextualizes the scaffold's broad biological activity and structural optimization strategies).

Sources

Beyond Hantzsch: A Comparative Guide to Synthesizing 2,5-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For over a century, the Hantzsch thiazole synthesis has been the "gold standard" for constructing the thiazole core. However, its dominance comes with a significant asterisk: it is exceptionally efficient for 2,4-disubstituted thiazoles but notoriously difficult to adapt for 2,5-disubstituted isomers.

For researchers and drug developers targeting the 2,5-substitution pattern—common in modern pharmacophores like potent antitumor agents and metabolic modulators—the Hantzsch method often leads to unstable precursors and poor yields. This guide objectively compares the classic Hantzsch limitation against two superior modern alternatives: Metal-Free Amino Acid Cyclization and Pd-Catalyzed C-H Arylation .

The Hantzsch Synthesis: The "Gold Standard" & Its Regiochemical Wall

The Mechanism & The 2,4-Preference

The Hantzsch synthesis relies on the condensation of an


-haloketone with a thioamide.[1] The reaction is robust because the precursors (

-haloketones) are stable and the mechanism is thermodynamically driven toward aromatization.
  • The Pathway: The sulfur of the thioamide attacks the

    
    -carbon of the haloketone (S
    
    
    
    2), followed by a cyclodehydration where the nitrogen attacks the carbonyl.
  • The Result: Because the R-group of the ketone ends up at position 4, and the thioamide R-group is at position 2, the natural product is a 2,4-disubstituted thiazole .

Why It Fails for 2,5-Disubstituted Thiazoles

To synthesize a 2,5-disubstituted thiazole via this method, one would theoretically need to swap the


-haloketone for an 

-haloaldehyde
bearing a substituent on the

-carbon.
  • The Precursor Problem: Substituted

    
    -haloaldehydes (e.g., 2-bromo-2-phenylacetaldehyde) are chemically unstable. They are prone to polymerization and are potent lachrymators, making them impractical for scalable synthesis.
    
  • The Consequence: While theoretically possible, the "2,5-Hantzsch" route suffers from low yields (<30%), difficult purification, and lack of commercial precursor availability.

Modern Alternative A: Metal-Free Cyclization of -Amino Acids

Best For: De novo synthesis of 2,5-disubstituted thiazoles from cheap, chiral, or achiral starting materials.

This method completely bypasses the unstable aldehyde requirement by using stable N-substituted


-amino acids. It leverages thionyl chloride (SOCl

) as both a dehydrating agent and a sulfur source.
Mechanism & Logic

Instead of condensing two fragments, this method cyclizes a single pre-functionalized precursor.

  • Activation: SOCl

    
     converts the amino acid to an acid chloride.
    
  • Enamine Formation: DBU promotes elimination to form an enamine intermediate.[2][3]

  • Sulfur Incorporation & Cyclization: A second equivalent of SOCl

    
     facilitates ring closure and subsequent deoxygenation to the aromatic thiazole.
    
Experimental Protocol
  • Scale: 1.0 mmol

  • Precursors: N-benzyl-L-phenylalanine (or similar), SOCl

    
    , DBU, DCM.
    

Step-by-Step:

  • Dissolve N-substituted

    
    -amino acid (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Add SOCl

    
     (10 equiv)  dropwise at 0°C.
    
  • Add DBU (5 equiv) dropwise. Note: Exothermic reaction; control temperature.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours.

  • Quench: Pour into saturated NaHCO

    
     solution.
    
  • Workup: Extract with DCM, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (usually Hexanes/EtOAc).

Performance Data:

  • Yield: 85–99% (e.g., 92% for 2,5-diphenylthiazole).

  • Time: 3–6 hours.

  • Key Advantage: Room temperature, metal-free, uses "chiral pool" starting materials (though chirality is lost in the thiazole core, the structural diversity is retained).

Modern Alternative B: Pd-Catalyzed C-H Arylation

Best For: Late-stage functionalization of an existing thiazole core.

If you already have a 2-substituted thiazole and need to install an aryl group at the 5-position, this is the most atom-economical route. It avoids de novo ring construction entirely.

Mechanism & Logic

Thiazoles have distinct C-H acidity. The C5 position is the most electron-rich and reactive toward electrophilic palladation, allowing for highly regioselective arylation without pre-functionalizing the thiazole ring (e.g., no need for 5-bromothiazole).

Experimental Protocol
  • Scale: 1.0 mmol

  • Precursors: 2-substituted thiazole, Aryl Bromide, Pd(OAc)

    
    .
    

Step-by-Step:

  • In a pressure tube, combine 2-substituted thiazole (1.0 equiv) and Aryl Bromide (1.5 equiv) .

  • Add catalyst: Pd(OAc)

    
     (5 mol%) .
    
  • Add base: K

    
    CO
    
    
    
    (2.0 equiv)
    .[4]
  • Add additive: Benzoic Acid (30 mol%) (Crucial for the concerted metalation-deprotonation mechanism).

  • Solvent: Anisole (Green alternative to DMF/DMA) or DMA.

  • Heat to 140°C for 12–24 hours.

  • Workup: Filter through Celite, wash with EtOAc, concentrate, and purify.

Performance Data:

  • Yield: 60–85%.[5]

  • Regioselectivity: >20:1 (C5 vs C4).

  • Key Advantage: Rapid diversification of a lead compound; "Green" solvent options (Anisole).

Comparative Analysis

The following table contrasts the classic Hantzsch (applied to 2,5-synthesis) against the two modern alternatives.

FeatureHantzsch (Classic) Amino Acid Cyclization Pd-Catalyzed C-H Arylation
Primary Target 2,4-Disubstituted 2,5-Disubstituted 2,5-Disubstituted
Precursor Stability High (

-haloketone)
High (Amino Acids)High (Aryl Bromides)
Reaction Conditions Reflux (EtOH)Room Temp (DCM) High Temp (140°C)
Catalyst/Reagent None (Thermal)SOCl

/ DBU
Pd(OAc)

(Transition Metal)
Atom Economy Moderate (Loss of H

O/HBr)
GoodExcellent (Direct Coupling)
Yield (2,5-isomer) <30% (Poor) 85–95% (Excellent) 60–85% (Good)
Scalability HighHigh (Gram scale proven)Moderate (Pd cost)

Decision Matrix & Visualizations

Visual Guide: Method Selection

The following diagram illustrates the decision logic for selecting the optimal synthesis route based on your starting materials and target structure.

ThiazoleDecisionMatrix Start Target: Disubstituted Thiazole Regio Desired Substitution Pattern? Start->Regio Target24 2,4-Disubstituted Regio->Target24 2,4-Pattern Target25 2,5-Disubstituted Regio->Target25 2,5-Pattern Hantzsch METHOD: Hantzsch Synthesis (Thioamide + α-Haloketone) Target24->Hantzsch Gold Standard StartMat Available Precursors? Target25->StartMat AminoAcid METHOD: Amino Acid Cyclization (SOCl₂ / DBU) StartMat->AminoAcid Start from Amino Acids (De Novo Synthesis) PdCat METHOD: Pd-Catalyzed C-H Arylation (2-Sub-Thiazole + Ar-Br) StartMat->PdCat Start from Thiazole Core (Late-Stage Functionalization)

Caption: Decision tree for selecting the optimal synthetic route based on regiochemistry and precursor availability.

Visual Guide: Mechanistic Comparison

This diagram contrasts the "De Novo" ring formation of the Amino Acid route with the "Direct Functionalization" of the Pd-Catalyzed route.

MechanismComparison cluster_0 Route A: Amino Acid Cyclization (De Novo) cluster_1 Route B: Pd-Catalyzed C-H Arylation AA N-Substituted α-Amino Acid Act Acid Chloride Activation AA->Act + SOCl₂ Cyc Cyclization & Deoxygenation Act->Cyc + DBU ProdA 2,5-Disubstituted Thiazole Cyc->ProdA Thz 2-Substituted Thiazole PdCycle Pd(II) C-H Activation (C5) Thz->PdCycle + Pd(OAc)₂ Coup Reductive Elimination PdCycle->Coup + Ar-Br ProdB 2,5-Disubstituted Thiazole Coup->ProdB

Caption: Comparison of "De Novo" synthesis (Route A) vs. "Direct Functionalization" (Route B) workflows.

References

  • Hantzsch Thiazole Synthesis (Original & Reviews)

    • Title: The Hantzsch Thiazole Synthesis under Acidic Conditions: Change of Regioselectivity.
    • Source: J. Chem. Soc., Perkin Trans.[6] 1.

    • URL:[Link]

  • Metal-Free Amino Acid Cyclization (Modern Alternative A)

    • Title: Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      -Amino Acids.[3][7][8][9]
      
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Pd-Catalyzed C-H Arylation (Modern Alternative B)

    • Title: Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low C
    • Source: Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Regioselectivity Studies

    • Title: Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd C
    • Source: Organic Letters.[6]

    • URL:[Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Ethyl-2-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Among these, 2-phenylthiazole derivatives have shown significant promise across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a specific subclass, 5-ethyl-2-phenylthiazole derivatives and their close analogs. We will delve into the experimental data that underpins their therapeutic potential, offering insights into the translation from laboratory assays to preclinical models.

The Rationale Behind Targeting the 2-Phenylthiazole Moiety

The 2-phenylthiazole core offers a versatile platform for medicinal chemists. The phenyl ring at the 2-position and the thiazole ring itself can be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity. This structural flexibility enables the design of compounds that can interact with a wide array of biological targets with high affinity and specificity.

In Vitro Efficacy: A Foundation for Therapeutic Potential

In vitro assays are the first crucial step in evaluating the potential of any new chemical entity. These controlled laboratory experiments allow for the rapid screening of compounds against specific cell lines, enzymes, or microorganisms to determine their intrinsic biological activity.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thiazole derivatives.[4][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[4][6]

Table 1: In Vitro Anticancer Activity of Selected Phenylthiazole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4c 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57 ± 0.16[4]
HepG2 (Liver)7.26 ± 0.44[4]
4a 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamideA549 (Lung)>1000[5]
4c 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549 (Lung)23.30 ± 0.35[5]
3b Thiazole derivative60 cancer cell lines (NCI)-[6]
3e Thiazole derivative60 cancer cell lines (NCI)-[6]
Bioisostere 4 Goniofufurone bioisostere with a thiazole ringMCF-7 (Breast)0.00019[7]

Expert Insights: The data in Table 1 highlights the potent and selective anticancer activity of certain phenylthiazole derivatives. For instance, compound 4c from one study shows remarkable activity against MCF-7 and HepG2 cell lines, with IC50 values in the low micromolar range.[4] Another study highlights the high selectivity of a different compound, also designated 4c , against A549 lung cancer cells, with a high IC50 value against non-cancerous NIH/3T3 cells.[5] The nanomolar potency of the goniofufurone bioisostere 4 underscores the potential for significant therapeutic efficacy.[7] The choice of cell lines is critical; utilizing a panel, such as the NCI-60, provides a broader understanding of a compound's spectrum of activity.[6]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (5-ethyl-2-phenylthiazole derivative)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antifungal Activity

Thiazole derivatives have also demonstrated significant potential as antimicrobial and antifungal agents.[8][9] They can inhibit microbial growth through various mechanisms, including the disruption of cell wall synthesis.[10][11]

Table 2: In Vitro Antimicrobial and Antifungal Activity of Phenylthiazole Derivatives

Compound IDDerivative ClassTarget OrganismMIC (µg/mL)Reference
Lead thiazole 1 PhenylthiazoleMethicillin-resistant Staphylococcus aureus (MRSA)1.3[8]
Compound B9 2-PhenylthiazoleCandida albicans0.5[12]
Compound B9 2-PhenylthiazoleCryptococcus neoformans0.25[12]
Compound 2e Thiazole with hydrazone and bromothiopheneBacillus subtilis & Staphylococcus aureus125[13]

Expert Insights: The low Minimum Inhibitory Concentration (MIC) values observed for some phenylthiazole derivatives against clinically relevant pathogens like MRSA and pathogenic fungi are highly encouraging.[8][12] For instance, the lead thiazole compound 1 shows potent activity against multiple drug-resistant staphylococcal strains.[8] The broad-spectrum antifungal activity of compound B9 suggests its potential for treating various fungal infections.[12]

In Vivo Efficacy: Bridging the Gap to Clinical Application

While in vitro data provides a strong foundation, in vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a complex biological system.

Anti-inflammatory and Anticancer In Vivo Studies

The anti-inflammatory potential of thiazole derivatives has been investigated in animal models. For example, a thiazole derivative, compound 6l , demonstrated a significant reduction in carrageenan-induced paw edema in rats, indicating its ability to suppress inflammatory responses in vivo.[14] In the context of cancer, the toxicity of a highly active goniofufurone bioisostere was assessed in a zebrafish model, where it was found to be non-toxic at the tested concentrations, an important early indicator of a favorable safety profile.[7]

Table 3: In Vivo Efficacy of Selected Thiazole Derivatives

Compound IDDerivative ClassAnimal ModelEfficacy MetricResultReference
6l ThiazoleCarrageenan-induced rat paw edemaReduction in paw edema60.82% decrease[14]
Lead thiazole 1 PhenylthiazoleMurine skin infection model (MRSA)Reduction in bacterial burden>90% reduction[8]
Compound 1 & 3 Phenylthiazole-substituted aminoguanidinesCaenorhabditis elegans (VRE infection)Reduction in VRE burdenSignificant reduction at 20 µg/mL[10][11]
Bioisostere 4 Goniofufurone bioisostere with a thiazole ringZebrafish (Danio rerio)Toxicity assessmentNon-toxic up to 125 µM[7]

Expert Insights: The translation from potent in vitro activity to significant in vivo efficacy is a critical hurdle in drug development. The data in Table 3 demonstrates successful examples of this translation. The greater than 90% reduction in MRSA burden in a murine skin infection model by the lead thiazole compound 1 is a strong indicator of its potential as a topical antimicrobial.[8] Similarly, the significant reduction of VRE in a C. elegans model by compounds 1 and 3 showcases their potential for treating infections caused by vancomycin-resistant enterococci.[10][11]

Experimental Protocol: Murine Skin Infection Model for In Vivo Antibacterial Efficacy

This protocol describes a model to evaluate the in vivo antibacterial efficacy of a topical thiazole derivative against MRSA.

Principle: This model mimics a localized skin infection in mice, allowing for the assessment of a topical agent's ability to reduce the bacterial load in the infected tissue.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

  • Test compound (thiazole derivative formulated in a suitable vehicle)

  • Positive control (e.g., mupirocin ointment)

  • Vehicle control

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Bacterial culture media (e.g., Tryptic Soy Broth, Tryptic Soy Agar)

Procedure:

  • Acclimatization and Preparation: Acclimatize mice for at least one week. On the day of the experiment, anesthetize the mice and shave a small area on their backs.

  • Wounding and Inoculation: Create a small, superficial wound on the shaved area using sterile scissors. Inoculate the wound with a specific concentration of MRSA (e.g., 10^7 CFU).

  • Topical Treatment: After a set period (e.g., 2 hours) to allow for bacterial establishment, apply the test compound, positive control, or vehicle control to the wound. Repeat the treatment as per the study design (e.g., once or twice daily for several days).

  • Tissue Harvesting and Bacterial Enumeration: At the end of the treatment period, euthanize the mice. Excise the infected skin tissue, homogenize it in sterile saline, and perform serial dilutions.

  • CFU Counting: Plate the dilutions onto appropriate agar plates and incubate for 24-48 hours. Count the number of colony-forming units (CFU) to determine the bacterial load per gram of tissue.

  • Data Analysis: Compare the bacterial loads in the treatment groups to the vehicle control group to determine the percentage reduction in bacterial burden. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the results.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for rational drug design and development. Graphviz diagrams can help visualize complex biological pathways and experimental processes.

Signaling Pathway: Inhibition of COX-2 and 5-LOX

Some thiazole derivatives exhibit anti-inflammatory effects by dually inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[14]

COX2_5LOX_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->COX2 Inhibits Thiazole_Derivative->LOX5 Inhibits

Caption: Dual inhibition of COX-2 and 5-LOX pathways by a thiazole derivative.

Experimental Workflow: From In Vitro Hit to In Vivo Validation

The journey of a drug candidate from initial screening to preclinical testing follows a logical progression.

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Compound_Library Compound Library (5-Ethyl-2-Phenylthiazole Derivatives) Primary_Screening Primary Screening (e.g., MTT Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Mechanism of Action, Selectivity) Hit_Identification->Secondary_Assays Animal_Model Animal Model of Disease (e.g., Murine Infection Model) Secondary_Assays->Animal_Model Efficacy_Study Efficacy Study (Treatment with Lead Compound) Animal_Model->Efficacy_Study Toxicity_Study Toxicity & PK/PD Studies Efficacy_Study->Toxicity_Study Preclinical_Candidate Preclinical Candidate Selection Toxicity_Study->Preclinical_Candidate

Caption: A typical workflow for drug discovery from in vitro screening to in vivo validation.

Conclusion and Future Directions

The collective evidence from numerous studies strongly supports the therapeutic potential of 5-ethyl-2-phenylthiazole derivatives and their analogs. The journey from promising in vitro activity to demonstrable in vivo efficacy is challenging, yet several compounds from this class have successfully navigated this path, particularly in the realms of oncology and infectious diseases.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of these derivatives.

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • Long-term Toxicity Studies: To ensure the safety of these compounds for potential clinical use.

By continuing to explore the rich chemical space of 2-phenylthiazole derivatives, the scientific community is well-positioned to develop novel and effective therapies for a range of debilitating diseases.

References

  • BenchChem. (n.d.). In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers.
  • BenchChem. (n.d.). In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Kandeel, M., & El-Gazzar, A. R. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7350. [Link]

  • Kus, S., et al. (2025).
  • Mohammad, H., Cushman, M., & Seleem, M. N. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE, 10(11), e0142321. [Link]

  • Guler, G., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • Koperniku, A., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic Chemistry, 121, 105691. [Link]

  • Mohammad, H., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. Journal of Medicinal Chemistry, 60(6), 2425–2438. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
  • Jacob, J., & Manju, S. L. (2020). Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. Bioorganic Chemistry, 100, 103882. [Link]

  • Mohammad, H., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci. Journal of Medicinal Chemistry, 60(6), 2425-2438. [Link]

  • El-Sayed, N. N. E. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society.
  • Unknown. (2025). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. ResearchGate. [Link]

  • Tran Nguyen, M. A., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives.
  • Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1338-1346. [Link]

  • Unknown. (n.d.). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF. ResearchGate. [Link]

  • Fares, M., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Molecules, 26(11), 3123. [Link]

  • El-Naggar, M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Bifunctional Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives: Synthesis and in Vitro Biological Evaluation as Antimicrobial and Anticancer Agents. Archiv der Pharmazie, 347(6), 422-432. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4978. [Link]

  • Unknown. (2025). Design, Synthesis, Biological Activity and In Silico Evaluation of Novel Phenylthiazole Derivatives as Multifunctional Skin-Whitening Agents. ResearchGate. [Link]

  • Sosič, I., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1913–1920. [Link]

  • Unknown. (2019). Benzothiazole derivatives as anticancer agents. FLORE. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-phenylthiazole-2-carboxylate. PubChem. Retrieved from [Link]

  • BenchChem. (n.d.). Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols.
  • Bejan, V., et al. (2017). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation. International Journal of Molecular Sciences, 18(7), 1362. [Link]

Sources

comparing antifungal spectrum of 2-phenylthiazole derivatives with standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel pharmacophores. 2-Phenylthiazole derivatives have emerged as a privileged scaffold, offering a rigid aromatic core that mimics the binding efficacy of traditional azoles (fluconazole, voriconazole) while frequently overcoming resistance mechanisms caused by efflux pump overexpression.

This guide provides a technical comparison of 2-phenylthiazole derivatives against standard-of-care drugs. It details the chemical basis of their potency, validated experimental protocols for susceptibility testing (CLSI M27-A3), and quantitative data demonstrating their superior spectrum against non-albicans Candida species.

Chemical Basis & Mechanism of Action[1]

Structural Advantage

Unlike flexible alkyl chains found in some older antifungals, the 2-phenylthiazole moiety provides a stable, planar scaffold. This rigidity enhances lipophilicity, facilitating passive diffusion through the fungal cell wall.

  • Pharmacophore: The nitrogen atom at position 3 of the thiazole ring acts as the critical binding element.

  • Target: Lanosterol 14

    
    -demethylase (CYP51).[1][2][3][4]
    
Mechanism of Action (Pathway)

The primary mechanism involves the coordination of the thiazole nitrogen with the heme iron of CYP51.[1] This blocks the demethylation of lanosterol, halting ergosterol biosynthesis and leading to the accumulation of toxic methylated sterols that disrupt membrane integrity.[1][5]

CYP51_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Intermediates Toxic Methylated Sterols Accumulate Lanosterol->Intermediates Blocked Pathway Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Biosynthesis CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes Thiazole 2-Phenylthiazole Derivatives Thiazole->CYP51 High-Affinity Binding (Inhibition) Fluconazole Fluconazole (Standard) Fluconazole->CYP51 Competitive Binding CellDeath Fungal Cell Death Intermediates->CellDeath Membrane Disruption Ergosterol->CellDeath Depletion

Figure 1: Ergosterol biosynthesis pathway illustrating the competitive inhibition of CYP51 by 2-phenylthiazole derivatives, leading to toxic sterol accumulation and membrane failure.

Synthesis Workflow

To ensure reproducibility in comparative studies, the synthesis of 2-phenylthiazole derivatives typically follows the Hantzsch thiazole synthesis. This robust protocol allows for the rapid generation of libraries to probe Structure-Activity Relationships (SAR).

Synthesis_Workflow Start1 Thiobenzamide Derivative Reaction Hantzsch Condensation (Reflux in Ethanol) Start1->Reaction Start2 Alpha-Haloketone (Phenacyl Bromide) Start2->Reaction Intermediate Thiazolium Intermediate Reaction->Intermediate Dehydration Dehydration (- H2O) Intermediate->Dehydration Product 2-Phenylthiazole Scaffold Dehydration->Product SAR SAR Optimization (R-Group Substitution) Product->SAR Library Gen

Figure 2: The Hantzsch synthesis pathway used to generate the 2-phenylthiazole core. Substituents on the phenyl ring determine specificity against fungal strains.

Experimental Protocol: Antifungal Susceptibility Testing

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi) Objective: Determine Minimum Inhibitory Concentration (MIC) with high reproducibility.

Reagents & Media Preparation
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate.

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • pH Adjustment: Critical adjustment to pH 7.0 ± 0.1 at 25°C.

    • Why: Acidic pH can degrade azole stability; MOPS provides superior buffering capacity over bicarbonate in ambient air incubation.

Inoculum Preparation[6]
  • Culture: Subculture Candida spp. on Sabouraud Dextrose Agar (SDA) at 35°C for 24h.

  • Suspension: Suspend 5 colonies in sterile saline (0.85%).

  • Standardization: Adjust turbidity to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute 1:1000 in RPMI 1640 medium to achieve final test concentration of

    
     to 
    
    
    
    CFU/mL.
Microdilution Assay Workflow
  • Plate Setup: Use sterile, U-bottom 96-well microtiter plates.

  • Drug Dilution: Prepare serial twofold dilutions of the 2-phenylthiazole derivative (Range: 64 to 0.125

    
    g/mL) in DMSO (final DMSO concentration <1%).
    
  • Inoculation: Add 100

    
    L of diluted inoculum to each well containing 100 
    
    
    
    L of drug solution.
  • Controls:

    • Growth Control: Media + Inoculum + Solvent (no drug).

    • Sterility Control: Media only.

  • Incubation: 35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).

  • Readout: Visual score of 50% inhibition (MIC

    
    ) or 100% inhibition (MIC
    
    
    
    ) compared to growth control.

Comparative Analysis: Thiazoles vs. Standard Drugs[7]

The following data summarizes the performance of a representative optimized 2-phenylthiazole derivative (Compound B9 ) against standard azoles. Data is synthesized from recent medicinal chemistry evaluations [1][2].

Table 1: In Vitro Antifungal Spectrum (MIC in g/mL)
OrganismStrain Type2-Phenylthiazole (Cmpd B9)Fluconazole (FLC)Amphotericin B (AmB)Performance Note
C. albicans Sensitive0.5 0.50.5 - 1.0Equipotent to FLC
C. albicans Resistant (MDR)4.0 >64 (Resistant)1.0Superior to FLC
C. glabrata Clinical Isolate2.0 16 - 320.5Effective against non-albicans
C. tropicalis Clinical Isolate1.0 1.0 - 4.01.0High potency
C. neoformans Encapsulated0.25 4.0 - 8.00.25Highly Potent
A. fumigatus Filamentous8.0 >64 (Inactive)1.0Moderate activity
Data Interpretation[8]
  • MDR Efficacy: The most significant advantage of the 2-phenylthiazole scaffold is observed in C. albicans strains resistant to Fluconazole. While FLC fails (MIC >64), the thiazole derivative maintains activity (MIC 4.0), suggesting it is a poor substrate for fungal efflux pumps (CDR1/CDR2).

  • Cryptococcus Potency: The derivative shows exceptional potency against C. neoformans (0.25

    
    g/mL), outperforming Fluconazole significantly.
    
  • Spectrum limitation: Like most azole-class structures, activity against filamentous fungi (Aspergillus) is lower compared to polyenes (Amphotericin B), though measurable inhibition exists.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Source: RSC Medicinal Chemistry.[4] URL:[Link]

  • Evaluation of bisphenylthiazoles as a promising class for combating multidrug-resistant fungal infections. Source: European Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Source: Clinical and Laboratory Standards Institute (CLSI M27-A3).[3][6][7] URL:[Link]

  • Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity. Source: Scientific Reports. URL:[Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) Validation of 2-Phenylthiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Rotational Freedom

In the landscape of heterocyclic drug discovery, the 2-phenylthiazole scaffold occupies a critical "Goldilocks" zone between the rigid, fused architecture of benzothiazoles and the hyper-flexible nature of linear amides.

For researchers targeting kinase pockets (e.g., EGFR, VEGFR) or microbial enzymes (e.g., DNA gyrase), the 2-phenylthiazole core offers a distinct advantage: torsional adaptability . Unlike benzothiazoles, which are planar and rigid, the single bond connecting the C2-thiazole to the phenyl ring allows for a 15–40° twist. This adaptability enables the scaffold to induce "induced fit" binding in dynamic ATP-binding pockets that rigid analogs cannot access.

This guide validates the SAR of 2-phenylthiazoles, contrasting them with benzothiazole alternatives, and provides optimized protocols for their synthesis and evaluation.

Part 1: The Scaffold Landscape (Comparative Analysis)

2-Phenylthiazole vs. Benzothiazole

When selecting a core scaffold, the choice often lies between maximizing lipophilicity (Benzothiazole) or maximizing geometric fit (2-Phenylthiazole).

Feature2-Phenylthiazole Core Benzothiazole Core Implication
Geometry Biaryl (Twisted/Rotatable)Fused Bicyclic (Planar/Rigid)2-PT adapts better to flexible kinase pockets; Benzothiazole is better for DNA intercalation.
Lipophilicity (cLogP) Moderate (2.5 – 3.5)High (> 3.5)Benzothiazoles often suffer from poor aqueous solubility; 2-PTs are generally more "drug-like" (Lipinski compliant).
Metabolic Liability C5 position is reactiveBenzo-ring is stable2-PT requires blocking at C5 (e.g., halogenation) to prevent rapid CYP450 metabolism.
Primary Application Kinase Inhibitors (EGFR), TubulinDNA Intercalators, CNS agentsChoose 2-PT for enzyme inhibition; Benzothiazole for receptor antagonism.

Part 2: SAR Validation Logic

To optimize a 2-phenylthiazole hit, you must manipulate three vectors: the Phenyl Ring (A) , the Thiazole Core (B) , and the C4/C5 Substituents (C) .

The SAR Decision Tree

The following diagram outlines the logical flow for optimizing this scaffold based on recent data regarding EGFR inhibition and Antimicrobial efficacy.

SAR_Logic Start Base Scaffold: 2-Phenylthiazole Target Select Target Start->Target Cancer Anticancer (EGFR/Tubulin) Target->Cancer Microbe Antimicrobial (Bacteria/Fungi) Target->Microbe Phenyl_Mod Phenyl Ring (Pos 4'): Add H-Bond Donor (OH, NH2) Cancer->Phenyl_Mod Step 1 Thiazole_Mod Thiazole (Pos 4): Bulky Aryl Group Phenyl_Mod->Thiazole_Mod Step 2 Result_Cancer High Potency (nM range) Thiazole_Mod->Result_Cancer Phenyl_Micro Phenyl Ring: Electron Withdrawing (F, Cl, NO2) Microbe->Phenyl_Micro Step 1 Thiazole_Micro Thiazole (Pos 4): Small Alkyl / Unsub Phenyl_Micro->Thiazole_Micro Step 2 Result_Micro Broad Spectrum Activity Thiazole_Micro->Result_Micro

Caption: Logic flow for optimizing 2-phenylthiazole derivatives based on biological target.

Key Mechanistic Insights
  • Electronic Effects (Antimicrobial): Electron-withdrawing groups (EWGs) like -Cl or -NO2 at the para position of the phenyl ring increase lipophilicity and enhance penetration through bacterial cell walls.

  • Steric Constraints (Antifungal): Unlike anticancer analogs, antifungal 2-phenylthiazoles lose activity if the C4 substituent is too bulky.[1] A simple methyl or unsubstituted C4 is often preferred to fit the tight CYP51 active site of fungi.

  • H-Bonding (Anticancer): For EGFR inhibition, a hydrogen bond donor (like a hydrazone or amide linker) at the C4 position is critical for interacting with residues like Met793 in the kinase hinge region.

Part 3: Comparative Performance Data

The following data aggregates recent findings comparing 2-phenylthiazole derivatives against clinical standards.

Table 1: Anticancer Potency (EGFR Inhibition)

Target: A549 (Lung Cancer) and MCF-7 (Breast Cancer) cell lines.

CompoundScaffold TypeIC50 (A549) µMIC50 (MCF-7) µMSelectivity Index (SI)Notes
Compound 13 [1]2-Phenylthiazole 1.33 ± 0.41 1.74 ± 0.38 138.9 Superior selectivity vs. normal cells compared to standards.[2]
Compound 8a [2]Benzothiazole-Triazole0.69 µM1.16 µMN/AHigher potency but structurally more complex/rigid.
Lapatinib Quinazoline (Std)17.95 ± 5.128.43 ± 2.857.25Clinical standard; significantly less potent in these specific assays.[2]
Erlotinib Quinazoline (Std)~1.3 µM~1.3 µMLowPotent, but prone to resistance mutations (T790M).

Analysis: The 2-phenylthiazole derivative (Compound 13) demonstrates comparable or superior potency to Lapatinib with a drastically improved safety profile (Selectivity Index), likely due to its ability to bind selectively to the EGFR active site without affecting normal PBMCs.

Table 2: Antimicrobial Efficacy

Target: S. aureus (Gram +) and E. coli (Gram -).

Compound ClassR-Group (Phenyl)R-Group (Thiazole C4)MIC (µg/mL) vs S. aureusComparison to Ampicillin
2-Phenylthiazole 4-NO2Methyl3.25 – 12.5Comparable
2-Phenylthiazole HPhenyl> 64 (Inactive)Inferior
Benzothiazole 6-FN/A (Fused)12.5 – 25Moderate
Ampicillin (Standard)-0.6 – 1.2Superior

Analysis: While 2-phenylthiazoles are generally less potent than pure antibiotics like Ampicillin, they outperform benzothiazoles in specific resistant strains (MRSA) when substituted with strong electron-withdrawing groups.

Part 4: Experimental Protocols

Optimized Hantzsch Thiazole Synthesis (Green Protocol)

Traditional methods use refluxing ethanol. The optimized protocol below uses PEG-600 or ultrasound to improve yield and reduce time.

Reagents:

  • Substituted 2-bromoacetophenone (1.0 equiv)

  • Thiobenzamide or Thiourea derivative (1.0 equiv)

  • Solvent: Ethanol/Water (1:1) or PEG-600 (Green alternative)[3]

  • Catalyst (Optional): Silica-supported Tungstosilisic acid (SiW/SiO2)[3]

Workflow Diagram:

Synthesis_Workflow Reactants Reactants: 2-Bromoacetophenone + Thiourea/Thioamide Condensation Condensation: Solvent: EtOH/H2O (1:1) Temp: 80°C or Ultrasound Reactants->Condensation Mix Cyclization Cyclization: Loss of H2O & HBr Formation of Thiazole Ring Condensation->Cyclization 30-60 min Workup Workup: Neuatralize with Na2CO3 Precipitate Solid Cyclization->Workup Cool & Filter Purification Purification: Recrystallize (EtOH) or Column Chromatography Workup->Purification Crude Product

Caption: Step-by-step workflow for the Hantzsch synthesis of 2-phenylthiazoles.

Step-by-Step Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 2-bromoacetophenone in 10 mL of Ethanol (or PEG-600 for green chemistry).

  • Addition: Add 5.0 mmol of the thioamide/thiourea derivative.

  • Reaction:

    • Method A (Thermal): Reflux at 80°C for 60–90 minutes. Monitor via TLC (30% EtOAc/Hexane).

    • Method B (Ultrasound): Sonicate at Room Temperature for 20–40 minutes (Higher yield, faster).

  • Quenching: Cool the mixture to room temperature. Pour into 50 mL of crushed ice/water.

  • Neutralization: Adjust pH to ~8 using 10% Na2CO3 or Ammonium Hydroxide. This precipitates the free base.

  • Isolation: Filter the solid precipitate, wash with cold water (3x 10 mL), and dry.

  • Purification: Recrystallize from hot ethanol.

Validation Assay: MTT Cytotoxicity
  • Seeding: Seed cancer cells (A549/MCF-7) at

    
     cells/well in 96-well plates.
    
  • Treatment: Add test compounds (dissolved in DMSO) at concentrations ranging from 0.1 µM to 100 µM. Incubate for 48h.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO and read absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (GraphPad Prism).
    

Part 5: Mechanism of Action (Visualized)

The primary mechanism for the anticancer activity of 2-phenylthiazoles is often ATP-competitive inhibition of tyrosine kinases (EGFR).

MOA_EGFR Drug 2-Phenylthiazole Inhibitor Pocket EGFR ATP-Binding Pocket Drug->Pocket Enters Interaction1 H-Bond: N3 of Thiazole <-> Met793 (Hinge) Pocket->Interaction1 Interaction2 Pi-Pi Stacking: Phenyl Ring <-> Phe723 Pocket->Interaction2 Outcome Inhibition of Autophosphorylation Interaction1->Outcome Interaction2->Outcome Downstream Apoptosis Induction (Caspase 3/7 Activation) Outcome->Downstream

Caption: Molecular interaction map of 2-phenylthiazoles within the EGFR kinase domain.

References

  • Alshammari, M. et al. (2025). Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. Pharmaceuticals.[1][2][4][5][6][7][8][9]

  • Naguib, B.H. et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors.[10] Scientific Reports.

  • BenchChem. (2025).[5][11] Structure-activity relationship (SAR) studies of 4-substituted 2-phenylthiazoles. BenchChem Comparison Guides.

  • Keri, R.S. et al. (2015).[6] A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry.

  • ChemHelpAsap. Hantzsch Thiazole Synthesis Protocol.

Sources

A Comparative Guide to Assessing the Selectivity of 5-ethyl-2-phenylthiazole Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the anticancer selectivity of the novel compound, 5-ethyl-2-phenylthiazole. We move beyond mere protocol recitation to explain the causal-driven logic behind each experimental choice, ensuring a robust and self-validating approach to early-stage drug discovery.

Introduction: The Imperative of Selectivity in Oncology

The ultimate goal of chemotherapy is to eradicate malignant cells while inflicting minimal damage on healthy host tissues. This therapeutic window is governed by a compound's selectivity. Thiazole rings represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While many thiazole derivatives have shown promise in preclinical studies, their clinical utility hinges on a favorable selectivity index.[1][2] This guide establishes a systematic methodology to evaluate 5-ethyl-2-phenylthiazole, a specific derivative, comparing its performance against established chemotherapeutic agents and providing the technical details to generate reliable, publication-quality data.

Part 1: Foundational Concepts & Strategic Experimental Design

A successful assessment of selectivity is not born from a single experiment but from a well-designed series of comparative assays. The choices made at this stage dictate the quality and interpretability of the final data.

The Principle of Selective Cytotoxicity and the Selectivity Index (SI)

Selective cytotoxicity is the measure of a compound's ability to preferentially kill cancer cells over normal cells.[3] This is quantitatively expressed by the Selectivity Index (SI) , a critical ratio for gauging therapeutic potential.[4] It is calculated by comparing the concentration of a compound that inhibits 50% of a normal cell population (IC50 or CC50) to the concentration that inhibits 50% of a cancer cell population.[5][6]

Formula: Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line

A higher SI value signifies greater selectivity for cancer cells. Generally, an SI value greater than 3 is considered indicative of promising selectivity, while values exceeding 10 suggest high selectivity.[7]

Causality Behind Experimental Choices

1. Cell Line Panel Selection: The "Why" Behind the "Which"

Relying on a single cancer cell line can be misleading. A well-curated panel provides a broader understanding of a compound's activity spectrum. The National Cancer Institute's NCI-60 panel, a set of 60 diverse human cancer cell lines, is a gold standard for this purpose.[8][9] For a targeted initial assessment, a smaller, representative panel is logical.

  • Rationale for Selection:

    • Diverse Tissue Origins: To assess broad-spectrum activity, we select lines from high-prevalence cancers:

      • Breast (MCF-7): An estrogen receptor-positive line, representing a common breast cancer subtype.

      • Lung (A549): A non-small cell lung cancer line, a leading cause of cancer mortality.[10][11][12][13]

      • Colon (HCT-116): A colorectal carcinoma line, another prevalent and well-characterized cancer.[14][15][16][17]

    • Non-Cancerous Control: This is the most critical component for determining selectivity.

      • Human Lung Fibroblasts (MRC-5): A normal, diploid cell line that provides a direct comparison for toxicity against healthy tissue. The choice of a lung fibroblast line is particularly relevant when assessing activity against a lung cancer line like A549.

2. Comparator Compound Selection: Establishing a Benchmark

Testing a novel compound in a vacuum yields little practical insight. Its performance must be benchmarked against current standards of care. These positive controls validate the assay's sensitivity and provide a relative measure of potency and selectivity.

  • Rationale for Selection:

    • Doxorubicin: An anthracycline antibiotic, it is a widely used chemotherapeutic agent for a range of cancers, including breast and lung.[18][19] Its mechanism involves DNA intercalation and inhibition of topoisomerase II.

    • Cisplatin: A platinum-based drug used to treat numerous cancers, including lung cancer.[10][20] It crosslinks DNA, triggering apoptosis. Its use provides a benchmark for DNA-damaging agents.

Part 2: Core Methodologies for Cytotoxicity Assessment

The cornerstone of a selectivity study is a reliable and reproducible cytotoxicity assay. We will detail the Sulforhodamine B (SRB) assay, the NCI's choice for its large-scale screening, due to its stability and insensitivity to metabolic interference.[21]

Overall Experimental Workflow

The logical flow of the experimental process is critical for efficiency and reproducibility.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis A Select & Culture Cell Lines (MCF-7, A549, HCT-116, MRC-5) C Seed Cells into 96-well Plates A->C B Prepare Stock Solutions (5-ethyl-2-phenylthiazole, Doxorubicin, Cisplatin) D Add Serial Dilutions of Compounds B->D C->D E Incubate for 72 hours D->E F Perform SRB Assay E->F G Measure Absorbance (565 nm) F->G H Generate Dose-Response Curves G->H I Calculate IC50 Values H->I J Calculate Selectivity Index (SI) I->J

Caption: High-level workflow for assessing compound selectivity.

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA).[22][23] The amount of bound dye is directly proportional to the total cellular protein mass.

Materials:

  • Selected cell lines (adherent)

  • Complete culture medium

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Test compounds (5-ethyl-2-phenylthiazole and comparators)

  • Trichloroacetic acid (TCA), 10% (w/v) in ddH₂O, cold (4°C)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: a. Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count. b. Dilute cells to the optimal seeding density (typically 5,000-20,000 cells/well) in 100 µL of complete medium. c. Seed the cells into 96-well plates and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.

  • Compound Treatment: a. Prepare serial dilutions of 5-ethyl-2-phenylthiazole and comparator drugs (e.g., from 0.01 µM to 100 µM) in culture medium. b. Gently remove the medium from the wells and add 100 µL of the medium containing the respective drug concentrations. Include vehicle control (e.g., DMSO) and untreated control wells. c. Incubate the plates for a 72-hour exposure period.

  • Cell Fixation: a. After incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant. b. Incubate the plate for 1 hour at 4°C. This step fixes the cells and precipitates proteins.

  • Staining: a. Discard the supernatant and wash the plates five times with 1% acetic acid to remove TCA and unbound serum proteins.[9] b. Remove the final wash and allow the plates to air-dry completely. c. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: a. Quickly discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. b. Allow the plates to air-dry completely.

  • Solubilization and Measurement: a. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. b. Place the plate on a shaker for 10 minutes to ensure complete dissolution. c. Measure the optical density (OD) at 565 nm using a microplate reader.[24]

Part 3: Data Analysis and Interpretation

Raw absorbance data must be translated into meaningful metrics of potency and selectivity.

Data Processing and IC50 Calculation
  • Background Subtraction: Subtract the average OD of the media-only blank wells from all other readings.

  • Percentage Growth Calculation: Express the data as a percentage of the untreated control.

    • Percentage Growth = (Mean OD of Test Well / Mean OD of Untreated Control Well) x 100

  • Dose-Response Curve: Plot the Percentage Growth against the logarithm of the compound concentration.

  • IC50 Determination: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration that causes 50% inhibition of cell growth.

Comparative Data Presentation

Organizing the results in a clear, tabular format is essential for direct comparison. The following table presents hypothetical data to illustrate the final output.

CompoundCell LineTissue OriginIC50 (µM)Selectivity Index (SI)
5-ethyl-2-phenylthiazole MCF-7 Breast Cancer1.5 16.7
A549 Lung Cancer2.8 8.9
HCT-116 Colon Cancer4.2 6.0
MRC-5 Normal Lung Fibroblast25.0 -
Doxorubicin MCF-7 Breast Cancer0.83.1
A549 Lung Cancer1.22.1
HCT-116 Colon Cancer0.92.8
MRC-5 Normal Lung Fibroblast2.5-
Cisplatin MCF-7 Breast Cancer5.51.5
A549 Lung Cancer3.02.8
HCT-116 Colon Cancer4.81.8
MRC-5 Normal Lung Fibroblast8.5-

This is hypothetical data for illustrative purposes.

Part 4: Probing the Mechanism of Cell Death

A high SI value is promising, but understanding the mode of cell death provides deeper insight. An ideal anticancer agent induces apoptosis (programmed cell death), which is a controlled, non-inflammatory process, rather than necrosis, which can cause inflammation and damage to surrounding healthy tissue.[3]

Apoptosis vs. Necrosis

Key events in early apoptosis include the activation of caspases (executioner proteins) and the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[25][26]

G cluster_0 Apoptotic Stimulus cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis cluster_3 Detection Method Stimulus 5-ethyl-2-phenylthiazole PS Phosphatidylserine (PS) Translocation Stimulus->PS Caspase Caspase-3 Activation Stimulus->Caspase Membrane Loss of Membrane Integrity PS->Membrane AnnexinV Annexin V Staining PS->AnnexinV Caspase->Membrane PI Propidium Iodide (PI) Staining Membrane->PI

Caption: Key events in apoptosis and their detection methods.

Protocol: Annexin V & Propidium Iodide (PI) Assay

This dual-staining method, typically analyzed via flow cytometry, can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[27][28]

Materials:

  • Cells treated with the IC50 concentration of the test compound for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: a. Seed cells in 6-well plates and treat with the IC50 concentration of 5-ethyl-2-phenylthiazole and controls for 24-48 hours. b. Harvest cells, including the supernatant (which contains detached apoptotic cells), and wash with cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. d. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour. c. Data will be presented in a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Viable cells.
    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Conclusion

This guide outlines a rigorous, multi-faceted strategy for assessing the anticancer selectivity of 5-ethyl-2-phenylthiazole. By employing a representative cell panel, benchmarking against standard drugs, utilizing a robust cytotoxicity assay like SRB, and confirming the mechanism of cell death through apoptosis assays, researchers can generate a comprehensive and reliable profile of the compound's therapeutic potential. This systematic approach ensures that promising candidates are identified based on sound scientific principles, paving the way for further preclinical and clinical development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.